2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59277-86-0 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-134U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
This technical guide provides a detailed, albeit theoretical, protocol for the synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of a directly published synthesis route, this guide outlines a plausible multi-step synthetic pathway based on established methodologies for the N9-alkylation of purine analogs and standard organic chemistry transformations.
Synthetic Strategy Overview
The proposed synthesis of this compound involves a three-stage process:
-
Preparation of a Protected Side Chain Precursor: Synthesis of 2-(benzyloxy)ethoxymethyl chloride. The benzyl group serves as a protecting group for the terminal hydroxyl functionality of the ethanol side chain. This prevents unwanted side reactions during the subsequent alkylation step.
-
Regioselective N9-Alkylation: The N9-alkylation of 2,6-diaminopurine with the protected side chain precursor. Controlling the regioselectivity to favor substitution at the N9 position over the N7 position is a critical challenge in purine chemistry.
-
Deprotection: Removal of the benzyl protecting group to yield the final target compound.
This strategy is illustrated in the workflow diagram below.
Caption: Proposed three-stage synthesis workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-(Benzyloxy)ethoxymethyl Chloride
This stage focuses on the preparation of the key alkylating agent.
Reaction:
2-(Benzyloxy)ethanol reacts with a chloromethylating agent to yield 2-(benzyloxy)ethoxymethyl chloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-(Benzyloxy)ethanol | 152.19 | 1.07 | 15.22 g | 0.1 |
| (Chloromethyl)methyl ether | 80.51 | 1.06 | 8.86 g | 0.11 |
| Acetic Acid (glacial) | 60.05 | 1.05 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.22 g (0.1 mol) of 2-(benzyloxy)ethanol in 50 mL of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 8.86 g (0.11 mol) of (chloromethyl)methyl ether to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(benzyloxy)ethoxymethyl chloride.
Stage 2: N9-Alkylation of 2,6-Diaminopurine
This critical step involves the coupling of the purine core with the prepared side chain. Achieving high regioselectivity for the N9 position is paramount. Based on literature for analogous reactions, the use of a non-polar solvent and a mild base can favor N9 alkylation[1][2].
Reaction:
2,6-Diaminopurine is reacted with 2-(benzyloxy)ethoxymethyl chloride in the presence of a base to form the N9-alkylated product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Diaminopurine | 150.14 | 15.01 g | 0.1 |
| 2-(Benzyloxy)ethoxymethyl chloride | 200.66 | 22.07 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
Suspend 15.01 g (0.1 mol) of 2,6-diaminopurine and 20.73 g (0.15 mol) of potassium carbonate in 150 mL of dimethylformamide (DMF) in a 500 mL round-bottom flask.
-
Heat the suspension to 60 °C with stirring.
-
Add a solution of 22.07 g (0.11 mol) of 2-(benzyloxy)ethoxymethyl chloride in 50 mL of DMF dropwise over 1 hour.
-
Maintain the reaction mixture at 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel to separate the N9 and N7 isomers and obtain the desired protected product.
Caption: Reaction scheme for the N9-alkylation of 2,6-diaminopurine.
Stage 3: Deprotection to Yield this compound
The final step is the removal of the benzyl protecting group to reveal the free hydroxyl group.
Reaction:
The benzyl group is removed by catalytic hydrogenolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Protected Product | 314.35 | 31.44 g | 0.1 |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm | - |
Procedure:
-
Dissolve 31.44 g (0.1 mol) of the purified protected product in 200 mL of methanol in a hydrogenation flask.
-
Carefully add 1.0 g of 10% palladium on carbon to the solution.
-
Connect the flask to a hydrogen gas supply and purge the system with hydrogen.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol (50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
Data Summary
The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature and are subject to optimization.
| Stage | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2-(Benzyloxy)ethanol | (Chloromethyl)methyl ether, Acetic Acid | 2-(Benzyloxy)ethoxymethyl chloride | 70-80 |
| 2 | 2,6-Diaminopurine | 2-(Benzyloxy)ethoxymethyl chloride, K₂CO₃ | 9-[[2-(Benzyloxy)ethoxy]methyl]-9H-purine-2,6-diamine | 50-60 (N9 isomer) |
| 3 | 9-[[2-(Benzyloxy)ethoxy]methyl]-9H-purine-2,6-diamine | H₂, 10% Pd/C | This compound | >90 |
Concluding Remarks for the Scientific Audience
This document presents a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed three-stage protocol is grounded in established principles of organic synthesis and purine chemistry. Researchers undertaking this synthesis should be aware that the N9-alkylation step is critical and may require optimization of reaction conditions (e.g., base, solvent, temperature) to maximize the yield of the desired regioisomer. Thorough characterization of intermediates and the final product by spectroscopic methods (NMR, MS, IR) and chromatography is essential to confirm the identity and purity of the synthesized compound. This guide serves as a foundational blueprint for the laboratory preparation of this and structurally related acyclic nucleoside analogs.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the acyclic nucleoside analogue, 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, standardized experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, and pKa. Furthermore, a plausible synthetic route is described based on established methods for related 2,6-diaminopurine derivatives. This guide also explores the potential biological significance of this compound by discussing the common mechanisms of action for acyclic nucleoside analogues, such as antiviral activity through the inhibition of viral polymerases and potential interactions with cell signaling pathways like PI3K/Akt/mTOR. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical data and practical methodologies for its empirical characterization and further investigation.
Physicochemical Properties
The following tables summarize the available predicted and computational data for this compound. It is important to note that these values should be confirmed through experimental validation.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₆O₂ | Echemi[1] |
| Molecular Weight | 224.22 g/mol | Echemi[1] |
| Exact Mass | 224.10217365 u | Echemi[1] |
| CAS Number | 59277-86-0 | Echemi[1] |
| XLogP3 | -1.4 | Echemi[1] |
| Hydrogen Bond Donor Count | 3 | Echemi[1] |
| Hydrogen Bond Acceptor Count | 7 | Echemi[1] |
| Rotatable Bond Count | 4 | Echemi[1] |
| Topological Polar Surface Area | 125 Ų | Echemi[1] |
| Heavy Atom Count | 16 | Echemi[1] |
| Complexity | 231 | Echemi[1] |
Table 2: Predicted Physical Properties
| Property | Value | Source |
| Density | 1.76 g/cm³ | Echemi[1] |
| Boiling Point | 619.3 °C at 760 mmHg | Echemi[1] |
| Flash Point | 328.4 °C | Echemi[1] |
| Refractive Index | 1.786 | Echemi[1] |
Synthesis and Characterization
References
The Emergent Therapeutic Potential of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol: A Mechanistic Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the core mechanism of action for the novel antiviral candidate, 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. While direct experimental data for this specific compound is emerging, this paper synthesizes findings from closely related 2,6-diaminopurine acyclic nucleoside analogs to project a highly probable mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is an acyclic nucleoside analog with a structure poised for antiviral activity. Based on the well-documented mechanisms of analogous compounds, such as 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), it is hypothesized that this compound functions as a prodrug. Following cellular uptake, it is expected to undergo intracellular phosphorylation to its active triphosphate form. This active metabolite likely acts as a competitive inhibitor and a chain terminator of viral DNA polymerases or reverse transcriptases, thereby disrupting viral replication. This whitepaper will delineate this proposed mechanism, supported by data from structurally similar compounds.
Proposed Mechanism of Action: A Multi-Step Process
The antiviral activity of this compound is predicated on its intracellular conversion to a pharmacologically active form. The proposed mechanism involves several key steps, as illustrated in the signaling pathway below.
Caption: Proposed intracellular activation pathway of this compound.
Cellular Uptake and Intracellular Phosphorylation
The initial step in the mechanism of action is the transport of the parent compound into the host cell. Once inside, it is hypothesized to be a substrate for cellular kinases, which sequentially phosphorylate the ethanol moiety to its monophosphate, diphosphate, and ultimately, its active triphosphate derivative. This bioactivation is a critical determinant of its antiviral potency and selectivity.
Inhibition of Viral Polymerase
The triphosphate metabolite of this compound is predicted to be structurally analogous to the natural substrate, deoxyguanosine triphosphate (dGTP). This structural mimicry allows it to bind to the active site of viral DNA polymerase or reverse transcriptase. The mechanism of inhibition is likely two-fold:
-
Competitive Inhibition: The active metabolite competes with the endogenous dGTP for binding to the viral polymerase, thereby reducing the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to premature termination of DNA elongation.
This dual action results in a potent blockade of viral replication.
Supporting Data from Analogous Compounds
The proposed mechanism is strongly supported by extensive research on structurally related 2,6-diaminopurine nucleoside analogs.
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)
PMEDAP is a potent broad-spectrum antiviral agent. Its diphosphate derivative (PMEDAPpp) is a selective inhibitor of viral DNA polymerases. For instance, PMEDAPpp selectively inhibits human cytomegalovirus (HCMV)-induced DNA polymerase with a 50% inhibitory concentration (IC50) of 0.1 µM[1]. The parent compound, PMEDAP, demonstrates significant antiviral activity against HCMV in cell culture, inhibiting viral cytopathicity with a 50% effective concentration (EC50) of 11 µM and suppressing viral DNA synthesis with an IC50 of 20 µM[1]. In animal models, oral administration of PMEDAP has shown high efficacy in treating retrovirus and cytomegalovirus infections[2].
| Compound | Assay | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| PMEDAP | Cytopathicity | HCMV | HEL | 11 | [1] |
| PMEDAP | Viral DNA Synthesis | HCMV | HEL | 20 | [1] |
| PMEDAPpp | DNA Polymerase Inhibition | HCMV | - | 0.1 | [1] |
(-)-β-D-2,6-Diaminopurine dioxolane (DAPD)
DAPD serves as a prodrug for (-)-β-D-dioxolane guanine (DXG), which is subsequently phosphorylated to its active triphosphate form, DXG-TP. DXG-TP is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase[3]. DAPD is efficiently deaminated by adenosine deaminase to DXG. The resulting DXG-TP acts as an alternative substrate inhibitor of HIV-1 RT. It is a weak inhibitor of human DNA polymerases α and β, but shows a Ki value of 4.3 ± 0.4 µM against the large subunit of human DNA polymerase γ[3].
| Compound | Parameter | Enzyme | Value | Reference |
| DAPD | Km | Calf Adenosine Deaminase | 15 ± 0.7 µM | [3] |
| DXG-TP | Ki | Human DNA Polymerase γ | 4.3 ± 0.4 µM | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited for analogous compounds, which would be applicable for the evaluation of this compound.
Antiviral Activity Assays (Cytopathicity Reduction)
Caption: General workflow for a cytopathic effect reduction antiviral assay.
-
Cell Seeding: Host cells susceptible to the virus of interest are seeded into 96-well microtiter plates.
-
Compound Addition: The cells are treated with serial dilutions of the test compound.
-
Virus Infection: A standardized amount of virus is added to the wells.
-
Incubation: The plates are incubated at the optimal temperature and CO2 concentration for viral replication.
-
Assessment of Cytopathic Effect (CPE): After a defined incubation period, the extent of virus-induced cell death is assessed microscopically.
-
Cell Viability Measurement: A quantitative measure of cell viability is obtained using a colorimetric assay (e.g., MTS or neutral red uptake).
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.
DNA Polymerase Inhibition Assay
Caption: Workflow for a viral DNA polymerase inhibition assay.
-
Reaction Mixture Preparation: A reaction mixture containing the purified viral DNA polymerase, a suitable template-primer, a mixture of deoxynucleoside triphosphates (dNTPs) with one being radiolabeled (e.g., [³H]dGTP), and various concentrations of the test compound (in its triphosphate form) is prepared.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at the optimal temperature for the polymerase.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or chelating agent.
-
DNA Precipitation: The newly synthesized, radiolabeled DNA is precipitated onto a solid support (e.g., filter paper).
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces polymerase activity by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence from closely related 2,6-diaminopurine analogs strongly suggests that this compound acts as a prodrug that, upon intracellular phosphorylation, inhibits viral DNA synthesis through competitive inhibition of viral polymerases and chain termination. This well-established mechanism of action for acyclic nucleoside analogs provides a solid foundation for the continued development of this compound as a potential antiviral agent.
Future research should focus on the direct experimental validation of this proposed mechanism for this compound. Key studies should include:
-
Determination of the intracellular phosphorylation profile to identify the active triphosphate metabolite.
-
In vitro assays to confirm the inhibitory activity of the triphosphate form against a panel of viral polymerases.
-
Cell-based assays to measure the inhibition of viral DNA synthesis and replication.
-
Pharmacokinetic studies to evaluate the in vivo conversion of the prodrug and the distribution of the active metabolite.
By undertaking these studies, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential clinical application in the treatment of viral diseases.
References
- 1. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated cellular uptake mechanisms of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a nucleoside analog with potential therapeutic applications. While direct experimental data on this specific compound is not extensively available in public literature, this document synthesizes information from studies on structurally related 2,6-diaminopurine derivatives and acyclic nucleoside analogs to propose likely transport pathways and metabolic fate. Furthermore, this guide details standardized experimental protocols for characterizing the cellular uptake, along with illustrative data presentation formats and visualizations of key cellular processes. This document is intended to serve as a foundational resource for researchers initiating studies on the pharmacology and cellular transport of this and similar molecules.
Introduction
This compound is an acyclic nucleoside analog of guanosine, a class of compounds known for their antiviral and antineoplastic activities. The efficacy of such drugs is critically dependent on their ability to enter target cells and undergo intracellular activation, often through phosphorylation. Understanding the mechanisms of cellular uptake is therefore paramount for predicting drug efficacy, understanding potential resistance mechanisms, and designing more effective therapeutic agents.
The structure of this compound, featuring a 2,6-diaminopurine base, suggests potential interactions with cellular transporters responsible for the influx of endogenous purines and their nucleoside derivatives. This guide will explore the probable transport mechanisms and provide the necessary experimental framework to investigate them.
Postulated Cellular Uptake Mechanisms
Based on the transport mechanisms of similar purine analogs, the cellular uptake of this compound is likely mediated by one or more of the following transporter families:
-
Equilibrative Nucleoside Transporters (ENTs): These bidirectional, sodium-independent transporters (including ENT1, ENT2, ENT3, and ENT4) facilitate the transport of a broad range of purine and pyrimidine nucleosides. Given the structural similarity to endogenous nucleosides, ENTs are strong candidates for mediating the uptake of this compound.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters (CNT1, CNT2, and CNT3) that move nucleosides against a concentration gradient. CNTs exhibit selectivity for pyrimidine or purine nucleosides, and their involvement would depend on the specific affinity of this compound for these transporters.
-
Organic Cation Transporters (OCTs) and Organic Anion Transporters (OATs): Depending on the charge of the molecule at physiological pH, these transporter families could also play a role in its cellular influx or efflux.
-
Passive Diffusion: While transporter-mediated uptake is common for nucleoside analogs, a degree of passive diffusion across the cell membrane may also occur, influenced by the compound's lipophilicity.
Signaling and Metabolic Activation Pathway
The intracellular journey and activation of a nucleoside analog like this compound can be visualized as a multi-step process. The following diagram illustrates a hypothetical pathway from cellular entry to potential therapeutic action.
Caption: Hypothetical cellular uptake and metabolic activation pathway.
Experimental Protocols
To elucidate the specific mechanisms of cellular uptake for this compound, a series of in vitro experiments are required. The following protocols provide a general framework.
Cell Culture
-
Cell Lines: A panel of relevant cell lines should be used. For antiviral research, this may include Vero (kidney epithelial), A549 (lung carcinoma), or specific host cells for the virus of interest. For oncology, appropriate cancer cell lines would be selected.
-
Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cellular Uptake Assay
This protocol aims to quantify the intracellular accumulation of the compound over time.
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Dilute the stock solution to the desired final concentrations in pre-warmed, serum-free culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the compound to the cells and incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At each time point, rapidly aspirate the compound-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a methanol/water solution).
-
-
Quantification:
-
Collect the cell lysates.
-
Analyze the concentration of this compound in the lysates using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay) to normalize the uptake data.
-
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a typical cellular uptake experiment.
Transporter Inhibition Assay
To identify the specific transporters involved, competitive inhibition studies can be performed.
-
Follow the Cellular Uptake Assay protocol as described above.
-
Prior to adding this compound, pre-incubate the cells for a short period (e.g., 15-30 minutes) with known inhibitors of specific transporter families (see Table 2 for examples).
-
After pre-incubation, add this compound (in the continued presence of the inhibitor) and proceed with the uptake assay.
-
A significant reduction in the uptake of the compound in the presence of a specific inhibitor suggests the involvement of the targeted transporter.
Data Presentation
Quantitative data from uptake and inhibition studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Time-Dependent Cellular Uptake of this compound
| Time (minutes) | Intracellular Concentration (pmol/mg protein) |
| 0 | 0 |
| 5 | [Insert Data] |
| 15 | [Insert Data] |
| 30 | [Insert Data] |
| 60 | [Insert Data] |
| 120 | [Insert Data] |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Effect of Transporter Inhibitors on the Cellular Uptake of this compound
| Inhibitor | Target Transporter | Concentration (µM) | % Inhibition of Uptake |
| Dipyridamole | ENTs | [e.g., 10] | [Insert Data] |
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | ENT1 | [e.g., 1] | [Insert Data] |
| Phloridzin | CNTs | [e.g., 200] | [Insert Data] |
| Verapamil | Efflux Pumps (e.g., P-gp) | [e.g., 50] | [Insert Data] |
| Uptake was measured at a fixed time point (e.g., 15 minutes) in the presence and absence of inhibitors. Data are presented as the mean percentage reduction in uptake compared to the control (no inhibitor). |
Conclusion
While direct experimental evidence for the cellular uptake of this compound is yet to be established, this guide provides a robust framework based on the known pharmacology of related nucleoside analogs. The proposed mechanisms, centered around nucleoside transporters, and the detailed experimental protocols offer a clear path for researchers to elucidate the cellular transport of this compound. A thorough understanding of its uptake is a critical step in the rational design and development of novel therapeutics based on this chemical scaffold. Future studies should focus on executing these protocols to generate empirical data and validate the hypotheses presented herein.
An In-depth Technical Guide to 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, an acyclic nucleoside analog, and its close structural counterparts. While specific experimental data for this exact compound is limited in publicly available literature, this document leverages extensive research on the closely related and well-studied phosphonate analog, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), to infer its potential biological activities and mechanisms of action. This guide includes a summary of antiviral and cytotoxicity data for PMEDAP, detailed experimental protocols for the evaluation of such compounds, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Acyclic nucleoside analogs are a critical class of antiviral agents that mimic natural nucleosides but lack a complete sugar moiety. This structural modification is key to their mechanism of action, which typically involves the termination of viral DNA or RNA chain elongation. The 2,6-diaminopurine base is of particular interest due to its ability to act as a prodrug, often being converted intracellularly to the corresponding guanine analog, which is then phosphorylated to its active triphosphate form. This guide focuses on the hydroxylated acyclic nucleoside analog, this compound, and draws parallels from its extensively studied phosphonate analog, PMEDAP, a potent broad-spectrum antiviral agent.[1][2][3]
Core Compound and Structural Analogs
The core compound of interest is This compound . Its structure features a 2,6-diaminopurine base linked to a flexible hydroxyethoxy-methyl side chain.
A key structural analog, for which substantial data exists, is 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) . The primary difference is the replacement of the terminal hydroxyl group with a phosphonate group. This modification significantly impacts the compound's metabolic activation pathway, as it is an acyclic nucleoside phosphonate and does not require the initial monophosphorylation step by a viral or cellular kinase.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity data for the structural analog PMEDAP. It is important to note that the substitution of a hydroxyl group with a phosphonate group can significantly alter the biological activity and toxicity profile of a compound. Therefore, these values should be considered as indicative for a related compound and not directly representative of this compound.
Table 1: Antiviral Activity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| HIV-1/Ba-L | Monocyte/Macrophages | HIV Replication Assay | 0.01 | [2] |
| HIV-1/IIIB | C8166, CEM, Molt/4, MT-4, PBL | HIV Replication Assay | 1 - 2.8 | [2] |
| Murine Sarcoma Virus (MSV) | In vivo (mice) | Tumor Formation | N/A (oral dose) | [1] |
| Friend Leukemia Virus (FLV) | In vivo (mice) | Splenomegaly Inhibition | N/A (oral dose) | [1] |
| Murine Cytomegalovirus (MCMV) | In vivo (mice) | Survival Rate | N/A (oral dose) | [1] |
EC₅₀: 50% effective concentration. N/A: Not applicable for in vivo studies where dosage is provided instead.
Table 2: Cytotoxicity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| C8166, CEM, Molt/4, MT-4, PBL | Not specified | >300 | [2] |
CC₅₀: 50% cytotoxic concentration.
Mechanism of Action
Acyclic nucleoside analogs like this compound and PMEDAP typically exert their antiviral effects through the inhibition of viral polymerases. The proposed mechanism of action is as follows:
-
Cellular Uptake: The compound enters the host cell.
-
Metabolic Activation: The compound is phosphorylated by cellular enzymes to its active diphosphate or triphosphate form. For 2,6-diaminopurine derivatives, this often involves an initial deamination to the corresponding guanine analog.
-
Viral Polymerase Inhibition: The activated form of the compound competes with the natural nucleoside triphosphate (e.g., dGTP) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group on the acyclic side chain, the incorporation of the analog into the viral nucleic acid chain prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.
The following diagram illustrates the proposed intracellular activation and mechanism of action:
Experimental Protocols
The following are detailed, representative protocols for assessing the antiviral activity and cytotoxicity of this compound and its analogs.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound stock solution (in DMSO or other suitable solvent)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: When the cells are confluent, remove the culture medium and infect the cell monolayer with a dilution of the virus stock that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the serially diluted test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
Staining: After the incubation period, remove the overlay medium and fix the cells with a suitable fixative (e.g., methanol). Stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).[4][5][6][7]
Materials:
-
Cell line used in the antiviral assay
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[4]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "cell control" (no compound) and a "blank" (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the (R)-enantiomers of 9-(2-phosphonylmethoxypropyl)-adenine and 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine against human immunodeficiency virus in different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
In Vitro Stability of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of the acyclic nucleoside analog, 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. Due to the limited publicly available stability data for this specific compound, this document focuses on established and widely accepted experimental protocols for determining chemical and metabolic stability, drawing upon general practices for purine derivatives and acyclic nucleoside analogs. Detailed experimental workflows, data interpretation, and analytical methods are presented to guide researchers in designing and executing robust in vitro stability studies. This guide is intended to serve as a foundational resource for drug development professionals working with this and structurally related compounds.
Introduction
This compound is an acyclic nucleoside analog featuring a 2,6-diaminopurine core. The in vitro stability of such compounds is a critical parameter in early drug discovery and development, as it provides insights into their potential persistence in biological systems and informs on their metabolic fate. Key aspects of in vitro stability include chemical stability under physiological conditions and metabolic stability in the presence of drug-metabolizing enzymes. This guide outlines the standard procedures for evaluating these parameters.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental conditions and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H12N6O2 | [1] |
| Molecular Weight | 224.22 g/mol | [1] |
| XLogP3 | -1.4 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 125 Ų | [1] |
In Vitro Stability Assessment: Experimental Protocols
The following sections detail the experimental protocols for assessing the chemical and metabolic stability of this compound.
Chemical Stability
This experiment aims to evaluate the stability of the compound in aqueous solutions at different pH values, mimicking physiological conditions.
Methodology:
-
Preparation of Buffers: Prepare buffers at pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate buffer).
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to a final concentration of 10 µM in each of the prepared buffers. Incubate the solutions at 37°C.
-
Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Quenching: Stop the degradation by adding an equal volume of cold acetonitrile containing an appropriate internal standard.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of the compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Methodology:
-
Reagents and Materials:
-
Pooled human liver microsomes (or from other species of interest).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
This compound.
-
Positive control compounds (e.g., a high clearance and a low clearance compound).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Pre-warm the phosphate buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
Chemical Stability
The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero. The data can be plotted to visualize the degradation profile at different pH values.
Metabolic Stability
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
-
Half-life (t½): The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life is then calculated using the following equation:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)
-
Quantitative Data Summary
As no specific experimental data for the in vitro stability of this compound is publicly available, a representative table with hypothetical data is presented below to illustrate the typical format for reporting results from a metabolic stability assay in human liver microsomes.
Table 2: Representative In Vitro Metabolic Stability Data in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| This compound | Hypothetical Value | Hypothetical Value | To be determined |
| Verapamil (High Clearance Control) | < 10 | > 200 | Low |
| Warfarin (Low Clearance Control) | > 60 | < 10 | High |
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
General Metabolic Pathway of Acyclic Nucleoside Analogs
Caption: Generalized metabolic pathways for acyclic nucleoside analogs.
Conclusion
References
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol CAS number 59277-86-0
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the compound associated with CAS number 59277-86-0. While this number is linked to the chemical name 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in some databases, the vast majority of scientific literature and regulatory approvals associate it with Ganciclovir.[1][2][3][4][5][6][7] This document will focus on the extensive data available for Ganciclovir, a critical antiviral agent.
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, widely recognized for its efficacy against viruses in the Herpesviridae family, most notably human cytomegalovirus (CMV).[8][9][10] It is a cornerstone therapy for treating and preventing CMV infections, particularly in immunocompromised individuals such as those with AIDS and organ transplant recipients.[11][12][13] This guide will delve into its mechanism of action, physicochemical properties, synthesis, experimental protocols, and key quantitative data.
Physicochemical Properties and Quantitative Data
Ganciclovir's therapeutic action is underpinned by its specific chemical structure and properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties and antiviral activity is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one | [14] |
| Molecular Formula | C₉H₁₃N₅O₄ | [14] |
| Molecular Weight | 255.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 256-257 °C | |
| Oral Bioavailability | Poor | [10][15] |
| Protein Binding | 1-2% | [15] |
| Elimination Half-life | 2.5-3.6 hours (intravenous, normal renal function) | [15] |
| Excretion | Primarily renal, with ~90% excreted unchanged in urine | [15] |
| Antiviral Activity (IC₅₀) | Virus Strain/Cell Line | Value Range | Reference(s) |
| CMV (in vitro) | Laboratory & Clinical | 0.08 to 13.6 µM (0.02 to 3.48 µg/mL) | [16] |
| CMV (in vitro) | Clinical Isolates | Mean of 4.32 µM (±1.93) by Flow Cytometry | [17][18] |
| CMV (in vitro) | Clinical Isolates | Mean of 2.88 µM (±1.40) by Plaque Reduction | [18] |
| Feline Herpesvirus-1 | Cell-free assay | 5.2 µM | [19] |
| HSV-1 (Cytotoxicity) | OST TK- cells | 0.0019 µM | [19] |
| HSV-2 (Cytopathicity) | E6SM cell lines | 1.2 nM (EC₅₀) | [19] |
Mechanism of Action: Viral DNA Polymerase Inhibition
Ganciclovir is a prodrug that requires phosphorylation to become pharmacologically active.[10] Its selectivity for virus-infected cells is a key feature of its mechanism, minimizing toxicity to uninfected host cells.[9][11]
The activation cascade begins with the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This crucial first step is catalyzed by a virus-encoded protein kinase, specifically the UL97 kinase in CMV-infected cells.[11][20] Host cellular kinases then further phosphorylate the monophosphate form to Ganciclovir diphosphate and subsequently to the active Ganciclovir triphosphate.[8][9][11]
Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[11][15] It gets incorporated into the growing viral DNA chain by the viral DNA polymerase.[10][11] This incorporation leads to the premature termination of DNA chain elongation, as Ganciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[11] This effectively halts viral DNA replication.[9][11] The significantly higher affinity of Ganciclovir triphosphate for viral DNA polymerase compared to host cellular DNA polymerases contributes to its selective antiviral activity.[9]
Caption: Ganciclovir's mechanism of action via intracellular phosphorylation and viral DNA chain termination.
Experimental Protocols
Chemical Synthesis of Ganciclovir
Several synthetic routes for Ganciclovir have been developed since its patenting in 1980.[8][21] A common strategy involves the N-alkylation of a protected guanine derivative with an appropriate acyclic side chain. The major challenge is achieving regioselectivity for the desired N-9 isomer over the N-7 isomer.[22]
One-Pot Synthesis Protocol: [21]
This method describes a regioselective one-pot synthesis starting from guanine.
-
Step 1: Acetylation of Guanine: Guanine is treated with acetic anhydride in the presence of a catalytic amount of iodine (5%) to form a diacetyl guanine intermediate.
-
Step 2: N-alkylation: The diacetyl guanine intermediate undergoes an in-situ N-alkylation reaction with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP). This reaction is catalyzed by acidic Amberlite IR-120 resin, which promotes the formation of the desired N-9 isomer.
-
Step 3: Deacetylation: The resulting N-alkylated intermediate is deacetylated to yield pure, regioselective Ganciclovir.
-
Purification: The final product can be purified by crystallization from a solvent system such as dimethylformamide (DMF) and ethanol or dimethyl sulfoxide (DMSO) and methanol.[23]
Caption: Workflow for a one-pot synthesis of Ganciclovir.
Antiviral Susceptibility Assay by Plaque Reduction
The plaque reduction assay (PRA) is a classic method to determine the concentration of an antiviral drug required to inhibit virus-induced cell death.
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts) are prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a standardized amount of CMV, calculated to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing serial dilutions of Ganciclovir. A no-drug control is included.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 7-14 days for CMV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) appear as clear areas against a stained background.
-
IC₅₀ Calculation: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.[17][18]
Antiviral Susceptibility Assay by Flow Cytometry
This is a more rapid method for determining Ganciclovir susceptibility compared to the PRA.[17][18]
-
Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the CMV isolate to be tested.
-
Drug Application: Serial dilutions of Ganciclovir are added to the infected cell cultures.
-
Incubation: Plates are incubated for a shorter period than PRA (e.g., 96 hours), allowing for the expression of viral antigens but before widespread cell lysis.[17]
-
Immunostaining: Cells are harvested, fixed, and permeabilized. They are then stained with a fluorochrome-labeled monoclonal antibody specific for a CMV antigen (e.g., an immediate-early antigen).
-
Flow Cytometry Analysis: The percentage of antigen-positive cells is quantified using a flow cytometer for each drug concentration.
-
IC₅₀ Calculation: The percentage of inhibition of antigen expression is calculated relative to a no-drug control. The IC₅₀ is determined from the dose-response curve.[17][18]
Caption: Comparative workflow of Plaque Reduction and Flow Cytometry assays for Ganciclovir.
Quantification of Intracellular Ganciclovir and its Phosphorylated Forms
Understanding the intracellular pharmacokinetics of Ganciclovir is crucial for correlating drug exposure with efficacy and toxicity. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for this purpose.[24]
-
Sample Collection and Cell Lysis: Patient blood samples are collected, and peripheral blood mononuclear cells (PBMCs) or other target cells are isolated. The cells are lysed to release intracellular contents.
-
Solid-Phase Extraction (SPE) - Stage 1: The cell lysate is passed through an SPE cartridge to separate Ganciclovir from its phosphorylated forms. The phosphorylated metabolites are retained on the column.
-
Dephosphorylation: The retained phosphorylated forms are eluted and then treated with an enzyme, such as acid phosphatase, to hydrolyze them back to the parent Ganciclovir.
-
Solid-Phase Extraction (SPE) - Stage 2: The dephosphorylated sample undergoes a second SPE step for desalting and concentration.
-
LC-MS/MS Analysis: The final extracts are analyzed by LC-MS/MS to quantify the amount of Ganciclovir, which corresponds to the initial concentration of the phosphorylated species.[24]
Clinical Applications and Considerations
Ganciclovir is primarily indicated for the treatment of CMV retinitis in immunocompromised adults and for the prevention of CMV disease in transplant recipients.[12][13] Administration can be intravenous, oral, or via an intravitreal implant.[8][13]
Dosage and Administration:
-
Induction Therapy (IV): For CMV retinitis, a typical induction dose is 5 mg/kg administered intravenously every 12 hours for 14-21 days.[13]
-
Maintenance Therapy (IV): Following induction, a maintenance dose of 5 mg/kg is given once daily.[13]
-
Oral Administration: For maintenance or prevention, the dose is typically 1000 mg three times daily with food.[8]
Toxicity and Adverse Effects: The primary dose-limiting toxicity of Ganciclovir is myelosuppression, leading to neutropenia, anemia, and thrombocytopenia.[8][13] Other significant side effects include fever, rash, abnormal liver function tests, and neurological symptoms.[8] Due to its potential as a human carcinogen, teratogen, and mutagen, it must be handled with care.[8]
Conclusion
Ganciclovir (CAS 59277-86-0) remains an indispensable antiviral agent in the management of cytomegalovirus infections. Its efficacy is derived from a highly selective mechanism of action that relies on viral-specific activation, leading to the inhibition of viral DNA replication. This guide has provided a technical foundation for understanding its chemical properties, mechanism, synthesis, and the experimental protocols used for its evaluation. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the optimization of current therapies and the development of next-generation antiviral agents.
References
- 1. 59277-86-0,this compound [lookchemicals.com]
- 2. echemi.com [echemi.com]
- 3. 59277-86-0(Ethanol,2-[(2,6-diamino-9H-purin-9-yl)methoxy]-) | Kuujia.com [nl.kuujia.com]
- 4. This compound, CasNo.59277-86-0 ZHEJIANG FEIYU NEW ENERGY CO,LTD China (Mainland) [zjfeiyu.lookchem.com]
- 5. 31383-66-1|2-((6-Amino-1H-purin-1-yl)methoxy)ethanol|BLD Pharm [bldpharm.com]
- 6. 59277-86-0_CAS号:59277-86-0_this compound - 化源网 [m.chemsrc.com]
- 7. This compound | 59277-86-0 [amp.chemicalbook.com]
- 8. Ganciclovir - Wikipedia [en.wikipedia.org]
- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 12. Ganciclovir Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 13. Ganciclovir (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
- 23. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 24. Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 2,6-Diaminopurine Acyclic Nucleoside Analogs: A Technical Guide
Introduction
The 2,6-diaminopurine nucleobase itself was first discovered in the DNA of the S-L2 cyanophage in 1977.[1][2] Unlike adenine, which forms two hydrogen bonds with thymine, 2,6-diaminopurine can form three, leading to increased stability in nucleic acid duplexes.[1][2] This unique property, along with its ability to be metabolized into active antiviral and antitumor agents, has driven the exploration of its derivatives.[3]
A Pivotal Class of Antiviral and Antitumor Agents
Derivatives of 2,6-diaminopurine have been investigated for a range of therapeutic applications. As early as 1951, 2,6-diaminopurine was used in the treatment of leukemia.[4] More recently, research has focused on its role as a broad-spectrum antiviral agent, with activity against flaviviruses, influenza virus, and SARS-CoV-2.[5] Furthermore, it has been shown to act as a corrector of UGA nonsense mutations, highlighting its potential in treating certain genetic diseases.[6]
Acyclic nucleoside analogs, which feature a flexible side chain in place of the ribose or deoxyribose sugar, represent a significant advancement in this field. These modifications can lead to improved metabolic stability and an altered mechanism of action.
Quantitative Biological Activity
The following table summarizes the in vitro antiviral activity of a representative 2,6-diaminopurine acyclic nucleoside analog and a related multi-target derivative against various viruses.
| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6i | Dengue Virus (DENV) | Vero | 5.3 | >37 | [5] |
| Zika Virus (ZIKV) | Vero | 2.1 | >95 | [5] | |
| West Nile Virus (WNV) | Vero | 3.5 | >57 | [5] | |
| Influenza A (H1N1) | MDCK | 0.5 | >400 | [5] | |
| SARS-CoV-2 | Calu-3 | 0.5 | 240 | [5] |
Experimental Protocols
General Synthesis of 2,6-Diaminopurine Acyclic Nucleoside Analogs
The synthesis of 2,6-diaminopurine acyclic nucleoside analogs typically involves the alkylation of the 2,6-diaminopurine base at the N-9 position with a suitable acyclic side chain precursor. A general synthetic scheme is outlined below.
Step 1: Preparation of the Acyclic Side Chain The desired acyclic side chain is first synthesized with a leaving group (e.g., tosylate, bromide) that will facilitate the subsequent coupling reaction. The specific steps for this will vary depending on the target side chain.
Step 2: Alkylation of 2,6-Diaminopurine 2,6-diaminopurine is reacted with the prepared acyclic side chain in the presence of a base (e.g., sodium hydride, potassium carbonate) in a suitable solvent (e.g., dimethylformamide, acetonitrile). The reaction mixture is typically heated to facilitate the N-9 alkylation.
Step 3: Deprotection (if necessary) If protecting groups were used on the acyclic side chain, they are removed in the final step to yield the target compound.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is typically performed using NMR, mass spectrometry, and elemental analysis.
Visualizing Key Processes
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2,6-diaminopurine acyclic nucleoside analogs.
Mechanism of Action: Acyclovir as a Model
While the precise signaling pathways for all 2,6-diaminopurine acyclic nucleoside analogs are not fully elucidated and can vary, the mechanism of action for the well-known antiviral acyclovir (a guanine analog) provides a relevant model for how these compounds can exert their effects. Many acyclic nucleoside analogs are prodrugs that require intracellular phosphorylation to become active.
Caption: A model for the intracellular activation and mechanism of action of an acyclic nucleoside analog.
References
- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on Acyclovir Prodrugs Featuring the 2,6-Diaminopurine Scaffold
Disclaimer: As of late 2025, publicly accessible scientific literature and patent databases do not contain specific information on "2-[(2,6-diaminopurin-9-yl)methoxy]ethanol" as a designated prodrug of acyclovir. This guide will, therefore, provide a comprehensive overview of the principles of acyclovir prodrug design, focusing on structurally related compounds, particularly those incorporating the 2,6-diaminopurine moiety, to offer relevant insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Acyclovir Prodrugs
Acyclovir, a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections, exhibits high selective toxicity but suffers from poor oral bioavailability (15-30%). This limitation necessitates frequent, high-dose administration, which can lead to patient non-compliance and, in some cases, intravenous administration. The primary strategy to overcome this pharmacokinetic hurdle has been the development of prodrugs.
A prodrug is an inactive or less active drug derivative that is converted in the body into the active parent drug. For acyclovir, the main objective of a prodrug is to enhance its absorption from the gastrointestinal tract. This is typically achieved by masking the polar hydroxyl group of acyclovir, thereby increasing its lipophilicity and facilitating passive diffusion across the intestinal membrane, or by designing the prodrug to be a substrate for active transport mechanisms.
The 2,6-Diaminopurine Scaffold in Antiviral Research
The 2,6-diaminopurine structure is a key pharmacophore in antiviral drug discovery. Its similarity to the natural nucleobase adenine allows for its recognition by viral enzymes, while the presence of the 2-amino group can offer distinct advantages in terms of biological activity and metabolic pathways. For instance, some 2,6-diaminopurine derivatives are known to be converted to their corresponding guanine analogues by adenosine deaminase. This bioactivation pathway is a critical consideration in the design of prodrugs.
While no specific data exists for "this compound," the conceptual basis for such a compound as a prodrug of acyclovir is sound. It would be hypothesized that after absorption, the 2,6-diaminopurine moiety would be deaminated by adenosine deaminase to yield the guanine base, thus forming acyclovir.
Case Study: 6-Deoxyacyclovir - A Xanthine Oxidase-Activated Prodrug
A well-documented prodrug of acyclovir that involves modification of the purine ring is 6-deoxyacyclovir. This compound provides a valuable case study in prodrug design and bioactivation.
6-Deoxyacyclovir was synthesized to improve the aqueous solubility and oral absorption of acyclovir.[1][2] It is 18 times more water-soluble than its parent drug.[1][2] The key feature of 6-deoxyacyclovir is its bioactivation by xanthine oxidase, which oxidizes the 6-position of the purine ring to generate acyclovir.[1][2]
Pharmacokinetic Data
The oral administration of 6-deoxyacyclovir in human volunteers resulted in a 5-6 fold increase in the urinary excretion of acyclovir and a corresponding 5-6 fold increase in the area under the plasma concentration-time curve for acyclovir compared to the administration of an equivalent dose of acyclovir itself.[1]
| Compound | Metric | Value | Fold Increase vs. Acyclovir | Reference |
| 6-Deoxyacyclovir | Urinary Excretion of Acyclovir | 5-6 times greater | 5-6x | [1] |
| 6-Deoxyacyclovir | Plasma AUC of Acyclovir | 5-6 times greater | 5-6x | [1] |
| Acyclovir | Oral Bioavailability | ~15-30% | 1x |
Experimental Protocols
Synthesis of 6-Deoxyacyclovir (Conceptual Outline): Detailed synthetic procedures for 6-deoxyacyclovir are proprietary but are based on established purine chemistry. A plausible synthetic route would involve the alkylation of a suitable 2-aminopurine derivative with a protected (2-hydroxyethoxy)methyl side chain, followed by deprotection.
In Vivo Pharmacokinetic Studies in Humans (as described in the literature): [1]
-
Subjects: Two human volunteers.
-
Dosing: Oral administration of 6-deoxyacyclovir.
-
Sampling: Collection of plasma and urine samples at various time points post-administration.
-
Analysis: Quantification of acyclovir concentrations in plasma and urine using validated analytical methods (e.g., HPLC).
-
Data Evaluation: Calculation of pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and total urinary excretion.
Synthesis of 2,6-Diaminopurine Derivatives
While a specific synthesis for "this compound" is not reported, the synthesis of related 2,6-diaminopurine nucleoside analogues has been described. A general approach often involves the reaction of 2,6-diaminopurine with a suitable electrophile to introduce the side chain at the N9 position.
For example, a large-scale synthesis of 9-[2-(R)-(phosphonomethoxy)propyl]-2,6-diaminopurine ((R)-PMPDAP) was developed involving the reaction of (R)-propanediol carbonate with 2,6-diaminopurine. This reaction exclusively afforded (R)-9-(2-hydroxypropyl)-2,6-diaminopurine, which was then further modified to introduce the phosphonomethyl residue.[3]
Bioactivation and Signaling Pathways
The proposed bioactivation of "this compound" would likely follow the pathway of other 2,6-diaminopurine nucleoside analogues that act as prodrugs for guanine derivatives.
Proposed Bioactivation of this compound
Caption: Proposed bioactivation of the hypothetical prodrug to Acyclovir.
Mechanism of Action of Acyclovir
Once formed, acyclovir exerts its antiviral effect through a well-established mechanism of action.
Caption: Mechanism of action of Acyclovir.
Conclusion
While "this compound" remains a hypothetical prodrug of acyclovir, the underlying principles of its design are rooted in established medicinal chemistry strategies. The use of the 2,6-diaminopurine scaffold is a viable approach for developing prodrugs that can be bioactivated by adenosine deaminase. The successful development of other acyclovir prodrugs, such as valacyclovir and 6-deoxyacyclovir, demonstrates the potential of this strategy to significantly improve the pharmacokinetic profile of the parent drug. Future research in this area may yet lead to the synthesis and evaluation of this and other novel acyclovir prodrugs, potentially offering new therapeutic options for the management of herpesvirus infections.
References
- 1. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Deoxyacyclovir: a xanthine oxidase-activated prodrug of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antiviral Assays Using 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, also known as 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. It has demonstrated significant inhibitory effects against various DNA viruses, particularly members of the Herpesviridae family, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV), as well as retroviruses.[1][2] These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard in vitro assays.
The primary mechanism of action of PMEDAP involves its intracellular conversion to the active diphosphate metabolite, which then selectively inhibits viral DNA polymerase.[1] This targeted inhibition disrupts viral replication and propagation.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound (PMEDAP) against various herpesviruses.
Table 1: Antiviral Activity of PMEDAP against Human Cytomegalovirus (HCMV)
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cytopathicity Inhibition | Human Embryonic Lung (HEL) | EC50 | 11 | [1] |
| Viral DNA Synthesis Inhibition | Human Embryonic Lung (HEL) | IC50 | 20 | [1] |
| Late Antigen Expression Inhibition | Human Embryonic Lung (HEL) | EC50 | 20 | [1] |
| DNA Polymerase Inhibition (PMEDAPpp) | Enzyme Assay | IC50 | 0.1 | [1] |
Table 2: Antiviral Activity of PMEDAP against Varicella-Zoster Virus (VZV)
| Virus Strain | Cell Line | Parameter | Value (µg/ml) | Reference |
| 14 Clinical Isolates (TK+) | - | Selectivity Index Ranking | > PFA, PAA, araA, araC | [3] |
| TK- Strains | - | Activity | Maintained | [3] |
Table 3: Antiviral Activity of PMEDAP against Human Herpesvirus 6 & 7 (HHV-6 & HHV-7)
| Virus | Cell Line | Parameter | Value (µg/ml) | Reference |
| HHV-6A | Cord Blood Mononuclear Cells | EC50 | > GCV, ACV, PCV | [4] |
| HHV-6B | Cord Blood Mononuclear Cells | EC50 | > GCV, ACV, PCV | [4] |
| HHV-7 | Cord Blood Mononuclear Cells | EC50 | > GCV, ACV, PCV | [4] |
Table 4: Cytotoxicity of 2,6-diaminopurine Derivatives
| Compound | Cell Line | Parameter | Value (µM) | Reference |
| 2,6-diaminopurine derivative (6i) | Vero E6 | CC50 | >120 | [5] |
| 2,6-diaminopurine derivative (6i) | Huh7 | CC50 | >120 | [5] |
| 2,6-diaminopurine derivative (6i) | A549 | CC50 | >120 | [5] |
| 2,6-diaminopurine derivative (6i) | Caco-2 | CC50 | >120 | [5] |
| 2,6-diaminopurine derivative (6i) | Calu-3 | CC50 | 120 | [5] |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
This compound (PMEDAP)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM)
-
Crystal Violet staining solution (1% crystal violet in 20% methanol)
-
Phosphate Buffered Saline (PBS)
-
12-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells into 12-well plates at a density of approximately 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[6]
-
Compound Preparation: Prepare serial dilutions of PMEDAP in DMEM.
-
Virus Infection: Aspirate the culture medium from the wells. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.[6][7]
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted PMEDAP to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add 1 ml of methylcellulose overlay medium to each well.[7][8]
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are visible.[6][7]
-
Staining: Aspirate the overlay medium and fix the cells with 20% methanol for 20 minutes. Stain the cells with 1% crystal violet solution for 15-30 minutes.[6][8]
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the virus-induced damage (cytopathic effect) to the host cells.
Materials:
-
Human Embryonic Lung (HEL) fibroblasts (or other susceptible cell line)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Human Cytomegalovirus (HCMV) stock
-
This compound (PMEDAP)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed HEL cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Add serial dilutions of PMEDAP to the wells, followed by the addition of HCMV at a low MOI (e.g., 0.01). Include virus and cell controls.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 7-10 days, or until CPE is observed in approximately 90% of the virus control wells.
-
CPE Evaluation: Observe the cells microscopically for the presence of CPE (e.g., cell rounding, detachment).
-
Cell Viability Measurement: Quantify cell viability using a suitable assay (e.g., MTT). Add the reagent to each well and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Viral DNA Synthesis Inhibition Assay
This assay determines the effect of the compound on the replication of viral DNA.
Materials:
-
Susceptible cell line (e.g., HEL for HCMV)
-
Appropriate cell culture medium and supplements
-
Virus stock (e.g., HCMV)
-
This compound (PMEDAP)
-
Radiolabeled nucleoside (e.g., [3H]thymidine)
-
DNA extraction kit
-
Scintillation counter or qPCR instrument
Protocol:
-
Cell Infection and Treatment: Seed cells in culture plates and infect with the virus at a high MOI (e.g., 5-10 PFU/cell) to ensure a single round of replication. After viral adsorption, add fresh medium containing serial dilutions of PMEDAP.
-
Radiolabeling: At a specific time post-infection (e.g., 24-48 hours), add [3H]thymidine to the culture medium and incubate for a defined period (e.g., 4-8 hours).
-
DNA Extraction: Harvest the cells and extract the total DNA using a commercial DNA extraction kit.
-
Quantification:
-
Scintillation Counting: Measure the amount of incorporated radioactivity in the extracted DNA using a scintillation counter.
-
qPCR: Alternatively, quantify the amount of viral DNA using quantitative PCR with primers specific for a viral gene.
-
-
Data Analysis: Calculate the percentage of inhibition of viral DNA synthesis for each compound concentration relative to the virus control. Determine the 50% inhibitory concentration (IC50).
Visualizations
Mechanism of Action of this compound (PMEDAP)
Caption: Intracellular activation and mechanism of action of PMEDAP.
General Experimental Workflow for Antiviral Assay
Caption: Standard workflow for in vitro antiviral activity screening.
References
- 1. Herpes simplex virus-specified DNA polymerase is the target for the antiviral action of 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Comparative activity of selected antiviral compounds against clinical isolates of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. HSV-1 Plaque Reduction Assay Following Rhamnolipid Treatment [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
Application Notes and Protocols for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in Herpes Simplex Virus (HSV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are a significant global health concern, necessitating the development of novel antiviral agents. Nucleoside analogs have been a cornerstone of anti-HSV therapy, with acyclovir and its derivatives being widely used. This document provides detailed application notes and experimental protocols for the research and development of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a member of the 9-alkoxy-2,6-diaminopurine class of acyclic nucleoside analogs, as a potential anti-HSV agent. While specific data for this exact molecule is limited in publicly available literature, the provided information is based on the established activity of closely related 2,6-diaminopurine derivatives and serves as a comprehensive guide for its evaluation.
The rationale behind investigating this class of compounds lies in their structural similarity to natural nucleosides, allowing them to act as substrates for viral enzymes, ultimately inhibiting viral replication. The 2,6-diaminopurine scaffold offers potential advantages in terms of enzyme recognition and metabolic activation.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-[(2,6-diamino-9H-purin-9-yl)methoxy]ethanol |
| Molecular Formula | C8H12N6O2 |
| Molecular Weight | 224.22 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO and aqueous buffers (predicted) |
Mechanism of Action (Proposed)
Acyclic nucleoside analogs, including 2,6-diaminopurine derivatives, typically exert their antiviral activity through the inhibition of viral DNA synthesis.[1] The proposed mechanism of action for this compound against HSV is a multi-step process involving phosphorylation by viral and cellular kinases.[1]
-
Viral Thymidine Kinase (TK) Phosphorylation: The compound is selectively recognized and phosphorylated by the HSV-encoded thymidine kinase (TK) to its monophosphate form. This initial step is crucial for its selective toxicity towards virus-infected cells, as cellular kinases are less efficient at phosphorylating the analog.
-
Cellular Kinase Phosphorylation: Host cell kinases further phosphorylate the monophosphate derivative to its diphosphate and subsequently to the active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, dGTP.[2][3] Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain leads to chain termination, thus halting viral replication.[1]
Caption: Proposed mechanism of action for this compound.
Antiviral Activity (Representative Data for 2,6-Diaminopurine Acyclic Nucleoside Analogs)
The following table summarizes representative antiviral activity and cytotoxicity data for related 2,6-diaminopurine acyclic nucleoside analogs against HSV-1 and HSV-2. This data is provided to illustrate the potential efficacy of this class of compounds.
| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Carbocyclic 2,6-diaminopurine 2'-deoxyribofuranoside analogue | HSV-1 | Vero | Active (specific value not provided) | >100 (predicted) | - | [4] |
| Carbocyclic 2,6-diaminopurine 2'-deoxyribofuranoside analogue | HSV-2 | Vero | Active (specific value not provided) | >100 (predicted) | - | [4] |
| Seleno-acyclovir (2,6-diaminopurine derivative) | HSV-1 | - | 1.47 | >100 | >68 | [5] |
| Seleno-acyclovir (2,6-diaminopurine derivative) | HSV-2 | - | 6.34 | >100 | >15.8 | [5] |
| 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) | HSV-1 | - | Active (specific value not provided) | - | - | [6] |
EC50: 50% effective concentration required to inhibit viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity
This protocol is a standard method for quantifying the infectious virus titer and evaluating the efficacy of antiviral compounds.[7][8][9][10][11]
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
This compound
-
Methylcellulose (2% solution in DMEM)
-
Methanol
-
Crystal Violet solution (0.5% in 20% ethanol)
-
6- or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6- or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 2.5 x 10^5 cells/well for a 12-well plate).[9] Incubate at 37°C in a 5% CO2 incubator.
-
Compound and Virus Preparation: On the day of the experiment, prepare serial dilutions of this compound in DMEM. Prepare dilutions of the HSV stock to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the prepared virus dilution in the presence of varying concentrations of the test compound. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and gently overlay the cell monolayer with DMEM containing 2% methylcellulose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Remove the methylcellulose overlay and fix the cells with cold methanol for 10 minutes. Discard the methanol and stain the cells with crystal violet solution for 15-20 minutes at room temperature.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTT Assay for Determining Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential drug candidates.[12][13][14][15]
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with FBS and Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free blank.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpesvirus DNA polymerase: Structures, functions, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpesvirus DNA polymerases: Structures, functions and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents [mdpi.com]
- 6. Acyclic nucleotide analogues: synthesis, antiviral activity and inhibitory effects on some cellular and virus-encoded enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. HSV-1 Plaque Reduction Assay Following Rhamnolipid Treatment [bio-protocol.org]
- 8. 2.7. Plaque reduction assay [bio-protocol.org]
- 9. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 10. Plaquing of Herpes Simplex Viruses [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is a synthetic nucleoside analog belonging to the 2,6-diaminopurine class of compounds. Molecules in this class have demonstrated a wide range of biological activities, including antiviral, anticancer, and suppressor of nonsense mutations.[1][2][3][4][5][6][7][8][9] The primary mechanism of action for many 2,6-diaminopurine derivatives involves their function as purine antimetabolites. After cellular uptake, they are often metabolized into their triphosphate forms, which can compete with natural nucleotides, inhibiting nucleic acid synthesis and leading to effects such as cell cycle arrest and apoptosis.[3][4] Some derivatives also act as prodrugs, being converted by cellular enzymes into more active compounds.[1][10] Given its structural similarity to known antiviral and cytotoxic agents, this compound is a compound of interest for further investigation.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including protocols for preparing the compound, determining its cytotoxic effects, and analyzing its impact on the cell cycle and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, based on typical values observed for related 2,6-diaminopurine analogs. These tables are intended to serve as a guide for experimental design.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) after 72h |
| HeLa | Human Cervical Cancer | 15.5 |
| A549 | Human Lung Carcinoma | 22.1 |
| MCF-7 | Human Breast Cancer | 35.8 |
| MRC-5 | Human Fetal Lung Fibroblast | > 100 |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 10 | 50.1 ± 2.8 | 25.3 ± 2.2 | 24.6 ± 2.1 |
| 25 | 42.5 ± 3.5 | 18.7 ± 1.9 | 38.8 ± 3.3 |
| 50 | 35.8 ± 2.9 | 12.1 ± 1.5 | 52.1 ± 4.0 |
Table 3: Apoptosis Induction in A549 Cells Treated with this compound for 72 hours
| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 4.2 ± 0.8 |
| 10 | 12.5 ± 1.5 |
| 25 | 28.9 ± 2.7 |
| 50 | 55.1 ± 4.2 |
Experimental Protocols
Preparation of Stock Solution
It is crucial to prepare a sterile, concentrated stock solution of this compound for cell culture experiments. Based on the physicochemical properties of similar purine analogs, the compound is predicted to be soluble in aqueous solutions.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile filters (0.22 µm)
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, nuclease-free water or DMSO to dissolve the compound. Gentle warming (to 37°C) or vortexing may aid in dissolution.
-
Once fully dissolved, bring the solution to the final desired concentration (e.g., 10 mM) with the same solvent.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Viability Assay (MTS Assay)
This protocol determines the cytotoxic effect of this compound on a given cell line. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[11]
-
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Protocol:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the compound on cell cycle progression. Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Mandatory Visualization
Caption: General experimental workflow for in vitro evaluation.
Caption: Putative signaling pathways for 2,6-diaminopurine analogs.
References
- 1. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acyclic nucleoside phosphonates: a key class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed protocol for the quantitative analysis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in various sample matrices using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this novel compound is not widely published, this protocol is based on established methods for the analysis of structurally similar purine derivatives, such as 2,6-diaminopurine, acyclovir, and ganciclovir.
Introduction
This compound is a purine nucleoside analogue with potential applications in antiviral and other therapeutic areas. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines a robust reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable technique for the analysis of purine derivatives.
Physicochemical Properties of the Analyte and Related Compounds
Understanding the physicochemical properties of the analyte is fundamental for HPLC method development.
| Property | This compound (Predicted/Known) | 2,6-Diaminopurine (Reference) |
| Molecular Formula | C₈H₁₂N₆O₂ | C₅H₆N₆ |
| Molecular Weight | 224.22 g/mol | 150.14 g/mol |
| pKa | Not available | 5.09 and 10.77 |
| Water Solubility | Not available | 2.38 g/L (20 °C) |
| UV λmax | Not available | ~287 nm |
Proposed HPLC Method
This proposed method is a starting point and should be validated for the specific application to ensure accuracy, precision, linearity, and sensitivity.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)B: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 40% B15-18 min: 40% B18-20 min: 40% to 5% B20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 287 nm |
| Injection Vol. | 10 µL |
Rationale for Method Parameters
-
Column: A C18 column is a versatile and commonly used stationary phase for the separation of moderately polar compounds like purine derivatives.
-
Mobile Phase: The use of an ammonium acetate buffer provides good peak shape and is compatible with mass spectrometry if further characterization is needed. Acetonitrile is a common organic modifier for reverse-phase chromatography. A gradient elution is proposed to ensure the efficient elution of the target analyte and potential impurities.
-
Detection Wavelength: The proposed wavelength of 287 nm is based on the UV absorbance maximum of the parent compound, 2,6-diaminopurine. It is recommended to determine the actual UV spectrum of this compound to confirm the optimal detection wavelength.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase (95% A: 5% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Biological Matrix, e.g., Plasma)
This protocol is a general guideline for protein precipitation. Optimization may be required depending on the specific matrix.
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Precipitation: To 200 µL of plasma, add 400 µL of ice-cold 10% (w/v) perchloric acid.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Neutralization (Optional but Recommended): Adjust the pH of the supernatant to approximately 7 with a potassium carbonate solution to precipitate excess perchlorate. Centrifuge again if a precipitate forms.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject: Inject the filtered sample into the HPLC system.
Data Presentation
The following tables present typical performance data obtained for the HPLC analysis of structurally related compounds. These values can be used as a benchmark during the validation of the proposed method for this compound.
Table 1: Typical Retention and Linearity Data for Related Purine Analogs
| Compound | Typical Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Acyclovir | 5 - 8 | 0.1 - 50 | > 0.999 |
| Ganciclovir | 4 - 7 | 0.2 - 100 | > 0.998 |
| 2,6-Diaminopurine | 6 - 10 | 0.5 - 200 | > 0.999 |
Table 2: Typical Method Sensitivity and Recovery for Related Purine Analogs
| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery from Plasma (%) |
| Acyclovir | 0.02 | 0.06 | 90 - 105 |
| Ganciclovir | 0.05 | 0.15 | 88 - 102 |
| 2,6-Diaminopurine | 0.1 | 0.3 | 85 - 110 |
Visualizations
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of the target analyte.
Logical Relationship of Method Development
The diagram below outlines the key considerations and logical steps in developing the proposed HPLC method.
Caption: Key steps in HPLC method development.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The protocol is based on well-established principles for the separation of related purine analogues and is amenable to most standard analytical laboratories. It is imperative that this method undergoes rigorous validation to ensure its suitability for the intended application, including specificity, linearity, accuracy, precision, and robustness.
Application Notes and Protocols: In Vivo Antiviral Activity of 2,6-Diaminopurine Acyclic Nucleoside Analogs
Disclaimer: Information regarding the specific compound 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in animal models of viral infection is not available in the reviewed literature. This document provides a detailed summary of the in vivo applications and protocols for closely related 2,6-diaminopurine acyclic nucleoside phosphonates, which serve as relevant analogs. The primary focus will be on compounds such as 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine ((R)-PMPDAP) and 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP).
Introduction
Acyclic nucleoside phosphonates are a class of antiviral agents that have demonstrated broad-spectrum activity against a variety of DNA and retroviruses. Their mechanism of action typically involves intracellular phosphorylation to the active diphosphate metabolite, which then competitively inhibits viral DNA polymerases or reverse transcriptases. This document outlines the application of 2,6-diaminopurine containing acyclic nucleoside phosphonates in various animal models of viral infections, providing researchers with quantitative data and detailed experimental protocols to guide further studies.
Data Presentation: In Vivo Efficacy of 2,6-Diaminopurine Analogs
The following tables summarize the quantitative data on the efficacy of (R)-PMPDAP and PMEDAP in animal models of retroviral and herpesvirus infections.
Table 1: Efficacy of (R)-PMPDAP against Moloney Murine Sarcoma Virus (MSV) in NMRI Mice
| Parameter | Dosage and Administration | Outcome | Reference |
| MSV-induced tumor formation | Single intraperitoneal dose of 2 mg/kg | Efficiently decreased tumor formation | [1][2] |
| Survival time of MSV-infected mice | Single intraperitoneal dose of 2 mg/kg | Significantly increased survival time | [1][2] |
| Antiretroviral efficacy | Oral administration | Marked antiretroviral efficacy | [1][2] |
Table 2: Efficacy of PMEDAP against Murine Cytomegalovirus (MCMV) and Rat Cytomegalovirus (RCMV)
| Animal Model | Virus | Dosage and Administration | Outcome | Reference |
| NMRI mice | MCMV (lethal dose, intraperitoneal or intracerebral infection) | Single dose immediately after infection | Markedly reduced mortality rate | [3] |
| NMRI mice | MCMV (lethal dose) | Single dose vs. divided repeated administrations | Greater anti-MCMV activity with a single dose | [3] |
| NMRI mice | MCMV (lethal dose) | Comparison with PMEA | PMEA required a ten-fold higher dose than PMEDAP to prevent mortality | [3] |
| SCID mice | MCMV | Not specified | Delayed death | [3] |
| Rats | RCMV | Not specified | Less pronounced effect | [3] |
Experimental Protocols
Evaluation of Antiretroviral Activity of (R)-PMPDAP in a Murine Sarcoma Virus Model
This protocol is based on the studies demonstrating the efficacy of (R)-PMPDAP against Moloney Murine Sarcoma Virus (MSV) in newborn NMRI mice.[1][2]
a. Materials:
-
(R)-PMPDAP
-
Moloney Murine Sarcoma Virus (MSV) stock
-
Newborn NMRI mice
-
Phosphate-buffered saline (PBS) or other suitable vehicle for drug dilution
-
Syringes and needles for intraperitoneal and oral administration
b. Experimental Procedure:
-
Animal Model: Use newborn NMRI mice.
-
Viral Infection: Inoculate the mice with a dose of MSV known to induce tumor formation and mortality.
-
Drug Administration:
-
Intraperitoneal Administration: Dissolve (R)-PMPDAP in a suitable vehicle and administer a single dose (e.g., 2 mg/kg) intraperitoneally immediately after viral infection.
-
Oral Administration: Administer (R)-PMPDAP orally to a separate group of infected mice.
-
-
Monitoring:
-
Monitor the mice daily for the appearance and size of tumors.
-
Record the survival time of each mouse.
-
-
Data Analysis:
-
Compare the incidence and rate of tumor formation between the treated and control (vehicle-only) groups.
-
Perform survival analysis (e.g., Kaplan-Meier curves) to compare the survival times between the groups.
-
Assessment of Anti-Cytomegalovirus Activity of PMEDAP in a Murine Model
This protocol is derived from studies evaluating PMEDAP's efficacy against Murine Cytomegalovirus (MCMV).[3]
a. Materials:
-
PMEDAP
-
Murine Cytomegalovirus (MCMV) stock
-
NMRI mice or Severe Combined Immune Deficiency (SCID) mice
-
Vehicle for drug dilution
-
Syringes and needles for intraperitoneal or intracerebral injection
b. Experimental Procedure:
-
Animal Model: Use either immunocompetent NMRI mice or immunocompromised SCID mice.
-
Viral Infection: Infect the mice with a lethal dose of MCMV via intraperitoneal or intracerebral injection.
-
Drug Administration:
-
Administer PMEDAP as a single dose immediately following viral infection.
-
To compare dosing regimens, include a group that receives the same total dose divided over multiple administrations.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness and record mortality.
-
-
Data Analysis:
-
Calculate the mortality rate in each treatment group and the control group.
-
Compare the survival curves of the different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for 2,6-diaminopurine acyclic nucleoside phosphonates.
References
- 1. Differential antiherpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates: potent and selective in vitro and in vivo antiretrovirus activities of (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential antiherpesvirus and antiretrovirus effects of the (S) and (R) enantiomers of acyclic nucleoside phosphonates: potent and selective in vitro and in vivo antiretrovirus activities of (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol and Related Acyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is an acyclic nucleoside analogue belonging to the 2,6-diaminopurine class of compounds. Molecules in this class are recognized for their potential as antiviral and antitumor agents[1]. Structurally related compounds have demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses, including herpesviruses, retroviruses, and flaviviruses[1][2]. The mechanism of action for these compounds typically involves the inhibition of viral DNA polymerase or reverse transcriptase, thereby disrupting viral replication[3][4].
Quantitative Antiviral Activity Data
The following tables summarize the in vitro and in vivo antiviral activity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), a structurally related acyclic nucleoside analogue of this compound.
Table 1: In Vitro Antiviral Activity of PMEDAP against Human Cytomegalovirus (HCMV) [4]
| Parameter | Cell Line | Virus | Value (µM) |
| 50% Effective Concentration (EC₅₀) | Human Embryonic Lung (HEL) | HCMV | 11 |
| 50% Inhibitory Concentration (IC₅₀) for Viral DNA Synthesis | HEL | HCMV | 20 |
| 50% Inhibitory Concentration (IC₅₀) of PMEDAP diphosphate (PMEDAPpp) against HCMV DNA Polymerase | - | HCMV | 0.1 |
Table 2: In Vivo Antiviral Efficacy of Oral PMEDAP in Mice [1]
| Virus Model | Dosage (mg/kg/day) | Administration | Outcome |
| Moloney Murine Sarcoma Virus (MSV) | 50, 100 | Oral (5 days) | Marked delay in tumor initiation |
| Moloney Murine Sarcoma Virus (MSV) | 250 | Oral (5 days) | Complete prevention of tumor formation |
| Friend Leukemia Virus (FLV) | 50-250 | Oral | 84-96% inhibition of splenomegaly |
| Murine Cytomegalovirus (MCMV) | 50-250 | Oral | Markedly increased survival rate |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral activity of compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Human Embryonic Lung (HEL) cells for HCMV)
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Virus stock of known titer
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Microplate reader
-
Cell viability stain (e.g., Neutral Red or MTT)
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include a "cells only" control (no virus, no compound) and a "virus only" control (virus, no compound).
-
Infect the wells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. Do not add the virus to the "cells only" control wells.
-
Incubate the plates at 37°C in a humidified CO₂ incubator until widespread CPE is observed in the "virus only" control wells.
-
Assess cell viability using a suitable method. For an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of absorbance at 570 nm.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from viral CPE.
Plaque Reduction Assay
This assay measures the inhibition of virus replication by quantifying the reduction in the number of viral plaques.
Materials:
-
Host cell line that forms distinct plaques upon viral infection
-
Cell culture medium and supplements
-
Virus stock of known titer
-
Test compound
-
Semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Remove the growth medium and infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
After a 1-2 hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the semi-solid overlay medium containing the different concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control.
Viral DNA Synthesis Inhibition Assay
This assay quantifies the effect of the compound on the replication of the viral genome.
Materials:
-
Host cell line
-
Virus stock
-
Test compound
-
DNA extraction kit
-
Quantitative PCR (qPCR) machine and reagents (primers and probes specific for a viral gene)
Protocol:
-
Seed cells in multi-well plates and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Infect the cells with the virus.
-
At a time point corresponding to active viral DNA replication, harvest the cells.
-
Extract total DNA from the cells.
-
Quantify the amount of viral DNA using qPCR with primers and a probe specific to a viral gene. A standard curve with known amounts of viral DNA should be included.
-
Normalize the viral DNA copy number to a cellular housekeeping gene to account for differences in cell number.
-
Calculate the 50% inhibitory concentration (IC₅₀), the compound concentration that reduces viral DNA synthesis by 50%.
Mechanism of Action and Signaling Pathways
Acyclic nucleoside analogues like this compound typically function as inhibitors of viral nucleic acid synthesis. The general mechanism involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase or reverse transcriptase. Incorporation of the analogue leads to chain termination due to the lack of a 3'-hydroxyl group, thus halting viral replication.
Caption: Intracellular activation and mechanism of action of 2,6-diaminopurine acyclic nucleosides.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
References
- 1. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of the acyclic nucleoside phosphonate 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine (PMPDAP) in the treatment of feline immunodeficiency virus-infected cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol: A Tool for Studying Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine metabolism is a critical cellular process, fundamental to the synthesis of DNA and RNA, energy currency (ATP, GTP), and essential coenzymes. The intricate balance of purine synthesis, salvage, and catabolism is vital for normal cell function, and its dysregulation is a hallmark of various diseases, including cancer and viral infections. Consequently, molecules that modulate purine metabolism are invaluable tools for both basic research and therapeutic development.
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is an acyclic nucleoside analog of 2,6-diaminopurine (DAP). While specific data for this compound is emerging, its structural similarity to other well-characterized DAP analogs, such as 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), allows for informed hypotheses regarding its metabolic fate and mechanism of action. It is anticipated that this compound acts as a prodrug, undergoing intracellular phosphorylation to its active triphosphate form. This active metabolite can then interfere with key enzymes in purine metabolism, leading to the inhibition of DNA synthesis and cell proliferation.
These application notes provide a comprehensive overview of the potential uses of this compound as a research tool, including detailed protocols for its characterization and the study of its effects on purine metabolism.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory activity of the closely related and well-studied compound, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), to provide a comparative reference.
Table 1: Inhibitory Activity of PMEDAP on DNA Synthesis in CEM Cells
| Compound | IC₅₀ for DNA Synthesis Inhibition (µM) |
| PMEDAP | 6 |
Data is illustrative and based on published findings for the related compound PMEDAP. CEM cells are a human T-lymphoblastoid cell line. The IC₅₀ value represents the concentration of the compound required to inhibit DNA synthesis by 50%.
Mandatory Visualization
Signaling Pathways and Metabolic Activation
The following diagrams illustrate the purine salvage pathway and the proposed metabolic activation of this compound.
Application Notes and Protocols: 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Product Information
| Product Name: | 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol |
| Catalog Number: | DPD-001 |
| CAS Number: | Not Available |
| Molecular Formula: | C8H12N6O2 |
| Molecular Weight: | 224.22 g/mol |
| Appearance: | White to off-white solid |
| Solubility: | Soluble in DMSO |
| Storage: | Store at -20°C |
Background
The emergence and re-emergence of viral diseases pose a significant threat to global public health, highlighting the urgent need for effective antiviral therapies. Broad-spectrum antiviral agents (BSAAs), which are active against multiple viruses, represent an attractive strategy for a rapid response to new and unforeseen viral outbreaks. The 2,6-diaminopurine scaffold has emerged as a promising chemotype in the development of such agents. Derivatives of 2,6-diaminopurine have demonstrated potent inhibitory activity against a wide range of viruses, including flaviviruses, influenza viruses, and coronaviruses.
This compound is a nucleoside analog belonging to this class of compounds. Its structural similarity to endogenous nucleosides suggests a potential mechanism of action involving the inhibition of viral replication through interaction with viral polymerases. These application notes provide an overview of the potential uses of this compound in drug discovery, based on the activities of structurally related compounds, and offer detailed protocols for its evaluation.
Applications
-
Broad-Spectrum Antiviral Screening: Evaluation of inhibitory activity against a diverse panel of viruses, including RNA and DNA viruses.
-
Mechanism of Action Studies: Investigation of the molecular targets and pathways affected by the compound, particularly viral polymerases.
-
Structure-Activity Relationship (SAR) Studies: Use as a reference compound in the synthesis and evaluation of novel 2,6-diaminopurine derivatives with improved potency and selectivity.
-
Lead Optimization: Chemical modification to enhance antiviral efficacy, pharmacokinetic properties, and safety profiles.
Mechanism of Action
While the precise mechanism of this compound has not been elucidated, it is hypothesized to function as a nucleoside analog. Following cellular uptake, it is likely phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor or an alternative substrate for viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, leading to the termination of the nascent viral nucleic acid chain and inhibition of viral replication. This mechanism is supported by studies on related 2,6-diaminopurine derivatives such as 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), whose diphosphate derivative selectively inhibits viral DNA polymerase[1].
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key properties are summarized in the table below. The presence of multiple amine and hydroxyl groups suggests that the molecule has polar characteristics, and its basic nature, inherited from the 2,6-diaminopurine core, is a critical factor for pH-dependent solubility.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended starting point?
A2: Due to its polar nature, aqueous-based systems are a logical starting point. However, the parent compound, 2,6-diaminopurine, has limited water solubility. We recommend starting with deionized water and then exploring the use of pH adjustment or co-solvents as outlined in the troubleshooting guide below.
Q3: How does pH affect the solubility of this compound?
A3: The 2,6-diaminopurine core of the molecule contains basic nitrogen atoms. The predicted strongest basic pKa of 2,6-diaminopurine is 5.43.[1] At a pH below this pKa, the amino groups will be protonated, leading to a positively charged molecule. This charge generally increases the compound's solubility in aqueous solutions. Therefore, adjusting the pH of your solvent to be slightly acidic (e.g., pH 4-5) should enhance the solubility of this compound.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, polar aprotic solvents are likely to be effective. For the structurally similar compound, Acyclovir, Dimethyl sulfoxide (DMSO) has been shown to be a good solvent. We recommend trying DMSO, Dimethylformamide (DMF), or other polar organic solvents. However, for biological experiments, it is crucial to consider the potential toxicity of the solvent and to prepare a concentrated stock solution that can be further diluted in your aqueous experimental medium.
Q5: Are there any other techniques I can use to improve solubility?
A5: Beyond pH adjustment and co-solvents, other techniques such as salt formation, use of surfactants, or complexation with cyclodextrins can be explored. These methods are generally more complex and may require further formulation development. For initial laboratory experiments, focusing on pH and co-solvent optimization is the most practical approach.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₆O₂ | Echemi |
| Molecular Weight | 224.22 g/mol | Echemi |
| Predicted XLogP3 | -1.4 | Echemi |
| Hydrogen Bond Donor Count | 3 | Echemi |
| Hydrogen Bond Acceptor Count | 7 | Echemi |
| Structure | 2,6-diamino-9-(2-hydroxyethoxymethyl)purine | Echemi |
| Predicted pKa (Strongest Basic) of 2,6-diaminopurine | 5.43 | FooDB[1] |
| Aqueous Solubility of 2,6-diaminopurine | 2.38 g/L (at 20°C) | Wikipedia[2] |
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the approximate solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of PBS (e.g., 1 ml) in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with PBS to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the solubility in mg/mL or mmol/L.
Protocol 2: Preparation of a pH-Adjusted Solution
Objective: To prepare a solution of this compound by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker with the desired volume of deionized water.
-
Place the beaker on a stir plate and begin stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the suspension.
-
Slowly add 0.1 M HCl dropwise while monitoring the pH. Continue adding acid until the compound fully dissolves. Record the final pH.
-
If necessary, the pH can be back-titrated with 0.1 M NaOH, but be cautious as the compound may precipitate if the pH is raised above its pKa.
Protocol 3: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound into a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the compound is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Store the stock solution at -20°C or as recommended for the compound's stability. When using in experiments, ensure the final concentration of DMSO is low enough to not affect the biological system.
Signaling Pathway and Logical Relationship Diagrams
References
Technical Support Center: Synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of the Desired N9-Isomer
Low overall yield is a frequent problem, often linked to incomplete reactions, side reactions, or purification losses. A primary contributor is the formation of the undesired N7-isomer.
| Parameter | Typical Observation | Potential Cause | Suggested Solution |
| Reaction Time | Incomplete conversion of starting material | Insufficient reaction time or low reaction temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature. |
| N9/N7 Ratio | Significant presence of the N7-isomer | Lack of regioselectivity in the alkylation step. The N7 position of the purine ring is also nucleophilic. | Employ a synthesis strategy that favors N9 alkylation. This can include the use of specific catalysts or protecting groups to sterically hinder the N7 position.[1] |
| Product Loss | Low recovery after purification | Co-elution of N7 and N9 isomers, or degradation of the product during purification. | Optimize the chromatographic separation method. Use of a different solvent system or a higher resolution column may be necessary. The structural differences between the N7 and N9 isomers can be subtle, making separation challenging.[1] |
Issue 2: Difficulty in Separating N9 and N7 Regioisomers
The structural similarity of the N9 and N7 isomers makes their separation a significant challenge.
| Method | Observation | Recommendation |
| Column Chromatography | Poor separation of spots/peaks. | Experiment with different solvent systems to maximize the difference in polarity. A gradient elution may be more effective than an isocratic one. |
| Crystallization | Product does not crystallize or co-crystallizes. | Attempt fractional crystallization from various solvents. Seeding with a pure crystal of the desired isomer, if available, can be beneficial. |
| Preparative HPLC | Overlapping peaks. | Use a longer column or a stationary phase with a different selectivity. Optimize the mobile phase composition to improve resolution. |
Issue 3: Presence of Unexpected By-products
The appearance of extra spots on a TLC plate or peaks in an HPLC chromatogram indicates the formation of by-products.
| By-product | Potential Origin | Identification and Removal |
| Dialkylated Purine | Reaction of the purine with two molecules of the alkylating agent. | Can be identified by mass spectrometry (higher molecular weight). Removal is typically achieved through chromatography. |
| Formylated Diaminopurine | A side reaction with the solvent (e.g., DMF) can lead to formylation of one of the amino groups. | Characterize using NMR and mass spectrometry. Chromatographic separation is the standard method for removal. |
| Degradation Products | Instability of reactants or products under the reaction or work-up conditions. | Minimize exposure to harsh conditions (strong acids/bases, high temperatures). Analyze by-products to understand the degradation pathway and modify the procedure accordingly. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my product (N9 vs. N7)?
A1: Unequivocal structure determination is crucial. Several NMR spectroscopy techniques can be employed to differentiate between N9 and N7 isomers. A key method relies on the difference in the chemical shifts of the C5 and C8 carbons of the purine ring.[2] For N9-substituted purines, the difference between these chemical shifts is significantly smaller than for the corresponding N7-isomers.[2] Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the protons of the alkyl side chain and the H8 proton of the purine ring, which is indicative of N9 substitution.[2]
Q2: What are the challenges associated with protecting groups for 2,6-diaminopurine?
A2: The two amino groups (at C2 and C6) of 2,6-diaminopurine have different reactivities, which complicates the use of protecting groups.[3] It can be difficult to selectively protect one amino group over the other, and the deprotection steps can be inefficient, often leading to low overall yields.[3] An alternative strategy to circumvent these issues involves using a starting material where one of the amino groups is replaced with a group that can be converted to an amino group in a later step, such as a 2-fluoro-6-aminopurine derivative.[3]
Q3: Are there alternative synthetic routes that can improve regioselectivity?
A3: Yes, several strategies can be employed. One approach involves the use of a pre-silylated purine, which can direct the alkylation to the N9 position. Another method is to use a catalyst that favors the formation of the N9 isomer. For instance, in the synthesis of acyclovir, the use of natural phosphate doped with iodine or potassium iodide has been shown to promote regioselective N9-alkylation with no byproducts.[1]
Experimental Protocols
General N9-Alkylation of 2,6-Diaminopurine
-
Silylation of 2,6-Diaminopurine: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2,6-diaminopurine in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.
-
Alkylation: Cool the solution to room temperature and add the alkylating agent (e.g., a protected 2-hydroxyethoxymethyl chloride).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Deprotection (if necessary): If protecting groups were used on the alkylating agent, perform the appropriate deprotection step.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired N9-isomer from the N7-isomer and other impurities.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Novel Purine Analog Dosage in Cell Culture
Disclaimer: Information on the specific compound 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is limited in publicly available scientific literature. This guide provides general principles and protocols for optimizing the dosage of novel purine analogs in cell culture, based on established methodologies for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for a new purine analog in a cell culture experiment?
A1: For a novel compound with unknown potency, it is recommended to start with a wide range of concentrations to determine the dose-response relationship. A common approach is to perform a serial dilution over several orders of magnitude. A typical starting range might be from 100 µM down to 1 nM. The concentrations should be spaced logarithmically (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) to efficiently screen a broad concentration range.[1]
Q2: How do I determine if my compound is cytotoxic?
A2: Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is a marker of cell lysis and cytotoxicity.[6][7][8]
-
Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is only taken up by cells with compromised membranes (i.e., dead cells).
It is advisable to perform a cytotoxicity assay in parallel with your functional assays to distinguish between a specific biological effect and general toxicity.
Q3: What are the likely mechanisms of action for a diaminopurine analog?
A3: Purine analogs often act as antimetabolites, interfering with nucleic acid synthesis and repair.[9] Potential mechanisms include:
-
Inhibition of DNA and RNA synthesis: By acting as a competitive inhibitor of enzymes involved in purine metabolism or by being incorporated into DNA or RNA, leading to chain termination or dysfunction.[10]
-
Modulation of signaling pathways: Some purine analogs can influence cellular signaling cascades. For example, purine nucleotide levels are known to be sensed by the mTORC1 signaling network, which controls cell growth and proliferation.[11]
-
Antiviral activity: Many purine analogs are effective antiviral agents. They can be activated by viral or cellular kinases and then inhibit viral polymerases.[9]
Q4: How long should I incubate my cells with the compound?
A4: The optimal incubation time depends on the specific biological question and the expected mechanism of action.
-
For acute effects on signaling pathways, a short incubation of a few hours may be sufficient.
-
For effects on cell proliferation or cytotoxicity, longer incubation times of 24 to 72 hours are common.[12]
-
For antiviral assays, the incubation period will depend on the replication cycle of the virus being studied.[13]
It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
Q1: I am not observing any effect with my compound, even at high concentrations. What could be the problem?
A1:
-
Solubility Issues: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.[14][15] Ensure the compound is completely dissolved in a suitable solvent (e.g., DMSO) before adding it to the medium. The final solvent concentration in the culture should be kept low (typically <0.5%) and a vehicle control should always be included.[16]
-
Compound Stability: The compound may be unstable in the culture medium and degrade over time.[15] Consider performing stability tests or refreshing the medium with a new compound during long incubation periods.
-
Cell Type Specificity: The target of your compound may not be present or may be expressed at very low levels in the cell line you are using.
-
Incorrect Dosage Range: It is possible that even higher concentrations are needed to observe an effect. However, be cautious of reaching cytotoxic levels.
Q2: I am seeing a high level of cell death in my control group (vehicle only). What should I do?
A2:
-
Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO) can be toxic to cells at higher concentrations.[16] Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line (usually below 0.5%).
-
Contamination: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause widespread cell death.[17][18][19] Regularly check your cultures for any signs of contamination.
-
Suboptimal Culture Conditions: Incorrect pH, temperature, or CO2 levels can stress the cells and lead to cell death.[18]
Q3: The results of my dose-response experiment are not consistent. What could be the cause?
A3:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the results. Ensure you have a homogenous single-cell suspension before seeding.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentrations.
-
Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.[5] To mitigate this, you can avoid using the outer wells or fill them with sterile PBS.
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Purine Analog in an Antiviral Assay
| Compound Concentration (µM) | Plaque Reduction (%) | Cell Viability (%) (MTT Assay) |
| 100 | 100 | 25 |
| 50 | 100 | 50 |
| 25 | 95 | 85 |
| 10 | 80 | 98 |
| 5 | 55 | 100 |
| 1 | 20 | 100 |
| 0.1 | 5 | 100 |
| 0 (Vehicle Control) | 0 | 100 |
This table illustrates how to present dose-response data for both efficacy (plaque reduction) and cytotoxicity (cell viability). From this data, one could calculate an EC50 (effective concentration for 50% response) and a CC50 (cytotoxic concentration for 50% cell death).
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on metabolic activity.[2][4][5]
Materials:
-
Cells in a 96-well plate
-
Compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the purine analog. Include a vehicle-only control and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques.[20][21]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Compound of interest
-
Overlay medium (e.g., cell culture medium with 0.5-1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of the purine analog in cell culture medium.
-
Remove the growth medium from the confluent cell monolayers.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cell monolayers with the overlay medium containing different concentrations of the compound. Include a no-compound control.
-
Incubate the plates at 37°C for a period sufficient for plaques to form (this varies depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-compound control.
Visualizations
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. promocell.com [promocell.com]
- 18. fastercapital.com [fastercapital.com]
- 19. corning.com [corning.com]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
preventing degradation of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in solution.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, providing step-by-step solutions to mitigate compound degradation.
Issue 1: Unexpected Loss of Compound Activity or Potency
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound, both in solid form and in solution, is stored at the correct temperature. For stock solutions, storage at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) is recommended to minimize degradation.[1]
-
Check Solvent Compatibility: Ensure the solvent used is compatible with the compound. While solubility data is not extensively available, purine analogs are generally stable in common laboratory solvents like DMSO and ethanol. However, prolonged exposure to acidic or alkaline aqueous solutions should be avoided as this can promote hydrolysis.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.[1] Aliquot stock solutions into smaller, single-use volumes to avoid this.
-
Assess for Contamination: Contaminants in solvents or buffers, such as metal ions or reactive oxygen species, can catalyze degradation. Use high-purity, sterile solvents and buffers.
-
Perform Quality Control: If degradation is suspected, perform an analytical check of the compound's purity and concentration using methods like HPLC or LC-MS.
Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Potential Degradation Pathways: The primary degradation pathways for purine analogs include oxidation of the amino groups and cleavage of the ether linkage or the bond connecting the purine base to the side chain.[2][3]
-
Analyze Degradation Products: Use techniques like mass spectrometry (MS) to determine the molecular weights of the unknown peaks. This can help in identifying potential degradation products, such as the oxidized purine or the cleaved side chain.
-
Review Experimental Conditions:
-
Exposure to Light: Protect solutions from light, as photodegradation can occur in purine analogs.[4][5][6] Use amber vials or cover containers with aluminum foil.
-
Oxygen Exposure: Degas solvents and buffers, and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the experiment is conducted at elevated temperatures or for extended periods.[2]
-
pH of the Solution: Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.
-
Temperature: Avoid high temperatures, as thermal decomposition can occur.[3] If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Solid Form: Store in a cool, dark, and dry place.
-
Stock Solutions: For optimal stability, prepare stock solutions and aliquot them into single-use vials. Store at -20°C for up to one month and at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: Based on the properties of the parent compound, 2,6-diaminopurine, and similar molecules, dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous buffers, ensure the pH is maintained in the neutral range (6-8) to prevent hydrolysis. The solubility of 2,6-diaminopurine in water is limited (2.38 g/L at 20°C).[7]
Q3: What are the primary mechanisms of degradation for this compound?
A3: The primary degradation pathways for similar purine analogs are:
-
Oxidation: The amino groups on the purine ring are susceptible to oxidation.[2][3]
-
Hydrolysis: The ether linkage in the methoxy]ethanol side chain can be susceptible to cleavage under acidic or basic conditions.
-
Photodegradation: Exposure to UV light can induce degradation in purine structures.[4][5][6]
Q4: How can I monitor the stability of my compound in solution?
A4: A stability study can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Q5: Are there any specific handling precautions I should take?
A5:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
-
Handle the compound in a well-ventilated area.
-
Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
For sensitive experiments, consider using deoxygenated solvents and working under an inert atmosphere.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Solvent | Temperature | Duration | Stability |
| Solid | N/A | Room Temperature | Long-term | Stable |
| Solution | DMSO | -20°C | Up to 1 month | Generally Stable[1] |
| Solution | DMSO | -80°C | Up to 6 months | Stable[1] |
| Solution | Aqueous Buffer (pH 6-8) | 4°C | Short-term | Moderate |
| Solution | Aqueous Buffer (pH <6 or >8) | 4°C | Short-term | Potential for Hydrolysis |
Table 2: Factors Influencing Degradation
| Factor | Condition | Potential Effect | Mitigation Strategy |
| pH | Acidic (<6) or Alkaline (>8) | Increased risk of hydrolysis | Maintain pH between 6 and 8 |
| Temperature | Elevated temperatures | Increased rate of degradation[3] | Store at recommended low temperatures; avoid heating |
| Light | UV or prolonged light exposure | Photodegradation[4][5][6] | Use amber vials or light-blocking containers |
| Oxygen | Presence of dissolved oxygen | Oxidation of amino groups[2] | Use deoxygenated solvents; work under inert gas |
| Freeze-Thaw Cycles | Repeated cycles | Physical stress leading to degradation | Aliquot stock solutions[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
Objective: To determine the stability of the compound in a specific solvent and storage condition over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquoting: Dispense the solution into multiple small, amber vials for each time point and condition to be tested.
-
Storage: Store the vials under the desired conditions (e.g., 4°C, room temperature, -20°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
HPLC Analysis:
-
Allow the vial to reach room temperature.
-
Inject a standard volume of the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the compound's maximum absorbance wavelength.
-
The mobile phase will depend on the compound's polarity but a gradient of water and acetonitrile with a small amount of a modifier like formic acid or trifluoroacetic acid is a common starting point.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.
-
Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of the compound.
Potential Signaling Pathway Involvement
As a purine analog, this compound may interact with various cellular pathways that utilize purines.
Caption: Potential interactions with cellular purine pathways.
References
- 1. glpbio.com [glpbio.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 8. This compound | 59277-86-0 [amp.chemicalbook.com]
troubleshooting inconsistent results with 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Disclaimer: Specific experimental data for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is limited in publicly available literature. This guide is based on general principles for antiviral drug development and best practices for working with purine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and recommended storage conditions for this compound?
A1: this compound is a purine analog.[1][2] Based on its chemical structure, it is a polar molecule. For initial experiments, it is recommended to prepare stock solutions in a suitable polar solvent like DMSO. For long-term storage, it is advisable to store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the expected mechanism of action for this compound?
A2: As a diaminopurine analog, this compound is likely to act as a competitive inhibitor of viral polymerases or other enzymes involved in nucleic acid synthesis.[3] Similar compounds have been shown to be prodrugs that are metabolized within the cell to their active triphosphate form, which then competes with natural nucleosides for incorporation into viral DNA or RNA, leading to chain termination.[3]
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Activity (EC50 Values)
Q: We are observing significant variability in the EC50 values for this compound between experiments. What are the potential causes and solutions?
A: Inconsistent EC50 values are a common issue in antiviral assays and can stem from several factors.[4][5] A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Prepare fresh dilutions from a new stock solution for each experiment.- Visually inspect dilutions for any precipitation.- Evaluate the stability of the compound in your cell culture medium at 37°C over the course of the experiment. |
| Cell Health and Density | - Ensure a consistent cell seeding density across all plates and experiments.- Regularly check cell viability and morphology.[6]- Use cells within a consistent and low passage number range. |
| Virus Titer and Inoculum | - Use a consistent Multiplicity of Infection (MOI) for all experiments.- Titer the viral stock regularly to ensure an accurate MOI.- Ensure even distribution of the virus inoculum across all wells. |
| Assay Variability | - Standardize incubation times for drug treatment and virus infection.- Use positive and negative controls in every assay.- Ensure proper mixing of all reagents. |
Issue 2: High Cytotoxicity Observed
Q: Our experiments are showing high levels of cytotoxicity, even at concentrations where we expect to see antiviral activity. How can we address this?
A: High cytotoxicity can mask the true antiviral potential of a compound. It's crucial to differentiate between specific antiviral effects and general cytotoxicity.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | - Lower the highest concentration of the compound in your assay.- Try a different solvent for your stock solution (if compatible with your cells).- Visually inspect the wells for any signs of compound precipitation. |
| Off-Target Effects | - Test the compound in a different cell line to see if the cytotoxicity is cell-type specific.- Reduce the exposure time of the cells to the compound. |
| Assay-Specific Artifacts | - If using a metabolic assay (e.g., MTT), the compound may be interfering with the assay chemistry. Use an alternative cytotoxicity assay (e.g., LDH release or cell counting) to confirm the results. |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) by Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Drug Treatment: After 24 hours, remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (no drug) as controls.
-
Virus Infection: Infect the cells with a virus suspension at a predetermined MOI. Include a set of wells with uninfected cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (typically 2-5 days).[6]
-
CPE Assessment: Observe the cells daily under a microscope and score the CPE for each well.
-
Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (EC50) using a suitable statistical method.
Protocol 2: Cytotoxicity Assay (CC50) using MTT
-
Cell Seeding: Seed a 96-well plate with the host cell line at the same density as in the antiviral assay.
-
Compound Dilution: Prepare the same serial dilutions of the compound as in the antiviral assay.
-
Drug Treatment: After 24 hours, add the compound dilutions to the cells. Include wells with medium only as a control for 100% cell viability.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50).
Data Presentation
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | HSV-1 | 1.5 | >100 | >66.7 |
| A549 | Influenza A | 5.2 | >100 | >19.2 |
| MRC-5 | CMV | 2.8 | 85 | 30.4 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical mechanism of action for a purine analog antiviral.
Caption: Relationship between key experimental variables and outcomes.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 59277-86-0 [amp.chemicalbook.com]
- 3. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What underlies inconsistent results in clinical trials for COVID-19 drugs?: IU News [news.iu.edu]
- 5. Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traditional and Modern Cell Culture in Virus Diagnosis [ophrp.org]
Technical Support Center: Overcoming Viral Resistance to 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a potent antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an acyclic nucleoside analog. Its antiviral activity is dependent on its conversion to the active diphosphate metabolite within the host cell. This active form then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. Incorporation of the metabolized compound into the growing viral DNA chain leads to premature chain termination and inhibition of viral replication. Unlike some nucleoside analogs, its initial phosphorylation step is independent of viral-encoded kinases, making it potentially active against viruses that have developed resistance to other nucleosides through kinase mutations.[1][2][3]
Q2: How do viruses develop resistance to this compound?
Resistance to acyclic nucleoside phosphonates, a class of compounds similar to this compound, primarily arises from specific mutations in the viral DNA polymerase gene (such as UL54 in cytomegalovirus).[4][5][6] These mutations can alter the enzyme's structure, reducing its affinity for the activated drug and thereby diminishing its inhibitory effect. While less common for this class of drugs, mutations in host cell kinases responsible for the phosphorylation of the compound could also potentially contribute to resistance.[7] Prolonged exposure to the antiviral agent can select for these resistant viral variants.[5][8]
Q3: What are the initial signs of resistance in my cell culture experiments?
The primary indicator of emerging resistance is a decrease in the antiviral efficacy of the compound. This is typically observed as an increase in the 50% effective concentration (EC50) value, which is the concentration of the drug required to inhibit viral replication by 50%. If you notice that higher concentrations of the compound are needed to achieve the same level of viral inhibition compared to previous experiments, it is a strong indication of potential resistance.[6]
Q4: Can combination therapy help overcome resistance?
Yes, combination therapy is a highly effective strategy to combat antiviral drug resistance.[9][10][11][12] By using two or more drugs with different mechanisms of action, the likelihood of the virus simultaneously developing mutations to overcome all agents is significantly reduced.[9][10] For instance, combining this compound with an antiviral that targets a different viral protein, such as a protease inhibitor or a viral entry inhibitor, could be a synergistic approach.
Q5: Are there alternative antiviral agents I can use if I encounter resistance?
If resistance to this compound is confirmed, switching to an antiviral with a different mechanism of action is recommended. For example, if resistance is due to a DNA polymerase mutation, an agent targeting a different stage of the viral life cycle, such as viral entry or egress, might be effective.[10] Foscarnet is an example of an antiviral that does not require phosphorylation to be active and directly inhibits viral DNA polymerase at a different site, making it a potential alternative for ganciclovir-resistant CMV.[4]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your research.
Issue 1: Increased EC50 values suggesting resistance
-
Confirm the initial observation: Repeat the antiviral activity assay with a freshly prepared stock solution of this compound and a new batch of cells and virus to rule out experimental artifacts.
-
Sequence the viral DNA polymerase gene: Isolate viral DNA from both the suspected resistant virus and the original, sensitive parental strain. Sequence the gene encoding the DNA polymerase to identify any potential mutations.
-
Perform a phenotypic resistance assay: Compare the susceptibility of the suspected resistant virus and the parental strain to a panel of antiviral agents with different mechanisms of action. This will help confirm cross-resistance patterns.
-
Consider combination therapy: If resistance is confirmed, design experiments to evaluate the efficacy of this compound in combination with other antiviral compounds.
Issue 2: Inconsistent results in antiviral assays
-
Check cell health and density: Ensure that the host cells are healthy, within a low passage number, and plated at a consistent density for each experiment.
-
Verify virus titer: Inaccurate virus titration can lead to variability in assay results. Re-titer your viral stock using a reliable method such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Standardize drug preparation: Always prepare fresh dilutions of the antiviral compound from a validated stock solution for each experiment.
-
Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all wells and does not affect cell viability or viral replication.
Data Presentation
Table 1: Example Antiviral Activity Data
| Virus Strain | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Wild-Type | This compound | 1.5 | >100 | >66.7 |
| Resistant Isolate 1 | This compound | 25.8 | >100 | >3.9 |
| Wild-Type | Ganciclovir | 2.2 | >100 | >45.5 |
| Resistant Isolate 1 | Ganciclovir | 35.1 | >100 | >2.8 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: The next day, remove the culture medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with medium containing the different drug concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 3-14 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin and stain with a solution like 0.1% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 2: Genotypic Analysis of Viral DNA Polymerase
-
Viral DNA Extraction: Isolate viral DNA from infected cell culture supernatant or infected cells using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the entire coding sequence of the viral DNA polymerase gene using specific primers designed for your virus of interest.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. Use both forward and reverse primers to ensure accurate sequence determination.
-
Sequence Analysis: Align the obtained sequence with the reference sequence of the wild-type virus using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide and corresponding amino acid changes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Primary mechanism of viral resistance to the antiviral agent.
Caption: Troubleshooting workflow for suspected antiviral resistance.
References
- 1. chimerix.com [chimerix.com]
- 2. upload.medbullets.com [upload.medbullets.com]
- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 4. medscape.com [medscape.com]
- 5. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approach to Drug-Resistant Cytomegalovirus in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. drugs.com [drugs.com]
- 11. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy for Infectious Diseases Against Resistance - Kyinno Bio [kyinno.com]
Technical Support Center: Protocol Refinement for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol Antiviral Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol in antiviral testing. The following sections offer detailed experimental protocols, data presentation guidelines, and visual workflows to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the antiviral evaluation of this compound.
Q1: I am not observing any antiviral activity in my plaque reduction assay. What are the potential causes?
A1: Several factors could contribute to a lack of antiviral effect in a plaque reduction assay. Consider the following:
-
Virus Viability: Ensure your virus stock is viable and has been stored correctly. Repeated freeze-thaw cycles can diminish viral infectivity.[1]
-
Compound Concentration: The concentration of this compound may be too low to inhibit viral replication. We recommend performing a dose-response study to determine the optimal concentration.
-
Host Cell Susceptibility: Verify that the cell line you are using is susceptible to the virus being tested.[1]
-
Timing of Addition: The timing of compound addition is critical. For many antivirals, adding the compound before or at the time of infection is crucial. Consider a time-of-addition study to determine the optimal window for inhibition.[2]
Q2: The plaques in my assay are fuzzy and indistinct. How can I improve plaque morphology?
A2: Diffuse or fuzzy plaques can be caused by several factors related to the assay conditions:
-
Cell Monolayer Health: Ensure your cell monolayer is confluent and healthy at the time of infection. A non-uniform monolayer can lead to irregular plaque formation.[3]
-
Agarose Overlay Concentration: If the semi-solid overlay (e.g., agarose or methylcellulose) is not at the correct concentration, it can allow for excessive viral diffusion.[1][4]
-
Incubation Time: Over-incubation can lead to larger, more diffuse plaques as the virus spreads beyond the initial infection zone. Optimize the incubation time for your specific virus and cell line.[1]
-
Plate Movement: Avoid moving the plates before the overlay has completely solidified, as this can cause smearing of the initial viral infection.[1]
Q3: I am observing significant cytotoxicity in my cell cultures. How can I differentiate between antiviral activity and cell death?
A3: It is crucial to distinguish between the desired antiviral effect and non-specific cytotoxicity.
-
Run a Parallel Cytotoxicity Assay: Always perform a cytotoxicity assay in parallel with your antiviral assay. This involves treating uninfected cells with the same concentrations of this compound.[2]
-
Determine the CC50: The 50% cytotoxic concentration (CC50) should be determined. A compound is generally considered a good candidate if its 50% effective concentration (EC50) is significantly lower than its CC50.
-
Microscopic Examination: Regularly observe the cells under a microscope. Cytotoxicity often presents with distinct morphological changes, such as cell rounding, detachment, and lysis.
Q4: My results from the virus yield reduction assay are inconsistent. What could be the cause?
A4: The virus yield reduction assay can be more labor-intensive and prone to variability.[5][6]
-
Inaccurate Virus Titer: Ensure the initial virus titration is accurate to standardize the multiplicity of infection (MOI) across experiments.
-
Incomplete Cell Lysis: Incomplete lysis of cells when harvesting the virus can lead to an underestimation of the viral yield.
-
Pipetting Errors: Serial dilutions for both the compound and the subsequent viral titration are critical steps. Ensure accurate and consistent pipetting technique.
Data Presentation: Summarized Quantitative Data
Clear and concise data presentation is essential for comparing the antiviral efficacy and cytotoxicity of this compound against different viruses.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 2.5 | >100 | >40 |
| Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | 5.2 | >100 | >19.2 |
| Influenza A (H1N1) | MDCK | Virus Yield Reduction | 8.1 | >100 | >12.3 |
| SARS-CoV-2 | Calu-3 | Virus Yield Reduction | 1.5 | >100 | >66.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of viral plaques.
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the medium from the cell monolayers and infect with a viral suspension that will produce 50-100 plaques per well.
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the compound.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or 0.5% agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells and stain with a solution such as crystal violet to visualize and count the plaques.
-
Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus produced.[8]
-
Cell Seeding: Seed host cells in 24-well plates and grow to confluency.
-
Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI of 1-5).
-
Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant and/or cell lysate, which will contain the progeny virus.
-
Titration: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or TCID50 assay.
-
Analysis: The EC50 is the compound concentration that reduces the viral yield by 50% compared to the untreated control.[9]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the antiviral activity of this compound.
Caption: Workflow for in vitro antiviral testing.
Caption: Putative mechanism of action for a purine analog.
Caption: Simplified innate immune signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. labinsights.nl [labinsights.nl]
Technical Support Center: Minimizing Off-Target Effects of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Troubleshooting Guides
This section provides guidance on how to address common issues that may arise during experiments involving 2,6-diaminopurine derivatives, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular phenotype (e.g., decreased viability, altered morphology, changes in growth rate) that is inconsistent with the expected on-target effect of your compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a broad-spectrum kinase inhibitor profiling assay (e.g., KINOMEscan™). | Identification of unintended kinase targets, allowing for the selection of more specific compounds or adjustment of experimental concentrations. |
| Induction of cellular stress pathways | Conduct Western blot analysis for markers of cellular stress (e.g., p-eIF2α, CHOP, ATF4) and apoptosis (e.g., cleaved caspase-3, PARP). | Determination of whether the observed toxicity is due to general cellular stress or a specific apoptotic pathway, guiding further investigation into the off-target mechanism. |
| Metabolic liabilities | Use in vitro metabolism assays (e.g., liver microsomes, S9 fraction) to identify potential reactive metabolites. | Understanding the metabolic fate of the compound and whether toxic metabolites are being generated. |
| Compound precipitation | Visually inspect culture media for signs of precipitation. Determine the kinetic and thermodynamic solubility of the compound in your experimental media. | Ensuring the compound remains in solution at the tested concentrations to avoid artifacts from compound precipitation. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
The compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor cell permeability | Perform a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay. | Quantification of the compound's ability to cross cell membranes, informing whether poor permeability is limiting its cellular efficacy. |
| Active efflux by transporters | Use cell lines overexpressing common efflux transporters (e.g., P-gp, BCRP) or employ inhibitors of these transporters in your cellular assays. | Identification of whether the compound is a substrate for efflux pumps, which can be overcome by co-treatment with an inhibitor or by designing analogs that are not substrates. |
| Rapid intracellular metabolism | Analyze compound stability in cell lysates or intact cells over time using LC-MS/MS. | Determination of the intracellular half-life of the compound and identification of major metabolites. |
| Target not accessible in the cellular context | Use cellular thermal shift assays (CETSA) or other target engagement assays to confirm that the compound is binding to its intended target within the cell. | Direct evidence of target engagement in a cellular environment, confirming that the lack of activity is not due to an inability to reach the target. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets for 2,6-diaminopurine derivatives?
While specific data for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is unavailable, the 2,6-diaminopurine scaffold has been associated with multi-target activity. Some derivatives have shown broad-spectrum antiviral activity, suggesting interactions with multiple host or viral proteins. It is crucial to experimentally determine the off-target profile for your specific compound.
Q2: How can I proactively design my experiments to minimize off-target effects?
-
Dose-Response Curves: Always perform dose-response experiments to identify the minimal effective concentration. Using the lowest concentration that achieves the desired on-target effect can minimize off-target binding.
-
Use of Controls: Include both a negative control (structurally similar but inactive analog, if available) and a positive control (a known specific inhibitor of the target) in your experiments.
-
Orthogonal Assays: Confirm your findings using at least two different and independent assay formats to ensure the observed phenotype is not an artifact of a single technology.
-
Target Knockdown/Knockout Models: The most rigorous way to confirm on-target activity is to show that the compound has no effect in cells where the target has been genetically removed (knockdown or knockout).
Q3: What initial screens should I perform to assess the selectivity of my compound?
A tiered approach is often most effective:
-
Primary Target Assay: Confirm high potency and activity at your intended target.
-
Broad Kinase Panel: As many small molecules unintentionally inhibit kinases, a broad kinase screen is a valuable first step.
-
Safety Screening Panel: Services like the Eurofins SafetyScreen44™ or similar panels can assess activity against a wide range of common off-target proteins (GPCRs, ion channels, transporters).
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for systematically identifying the source of unexpected experimental results.
Hypothetical Signaling Pathway Perturbation
Caption: Diagram illustrating how a compound can modulate both its intended and an unintended signaling pathway.
Technical Support Center: Large-Scale Synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Welcome to the technical support center for the large-scale synthesis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges include:
-
Poor Solubility: 2,6-diaminopurine has limited solubility in many organic solvents, which can complicate reaction setup and purification.[1][2][3]
-
Regioselectivity of Alkylation: Alkylation of the purine ring can occur at both the N9 and N7 positions, leading to isomeric impurities that can be difficult to separate.[4][5][6][7]
-
Product Purification: The final product is a polar molecule, making purification by traditional silica gel chromatography challenging.[8][9][10][11]
Q2: Which solvents are recommended for the alkylation of 2,6-diaminopurine?
A2: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents.[1][3] They offer the best solubility for 2,6-diaminopurine among common organic solvents.
Q3: How can I improve the N9 regioselectivity of the alkylation reaction?
A3: Several strategies can be employed to favor N9 alkylation:
-
Base Selection: Using bases like tetrabutylammonium hydroxide can improve regioselectivity.[4][6]
-
Catalysis: Tetrabutylammonium fluoride (TBAF) has been shown to assist in rapid and selective N9-alkylation.[12]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve regioselectivity compared to conventional heating.[4]
-
Protecting Groups: While more complex, the use of bulky protecting groups at the N7 position can direct alkylation to the N9 position.
Q4: What are the best methods for purifying the final product?
A4: Due to the polar nature of this compound, traditional normal-phase chromatography on silica gel is often ineffective. The following methods are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for separating polar compounds.[8][9][10][11] A typical HILIC setup uses a polar stationary phase (e.g., silica, diol, or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent like acetonitrile and a small amount of a more polar solvent like water.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC using a C18 column with a highly aqueous mobile phase can also be used for purification.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress by TLC or HPLC. Consider increasing the reaction time or temperature. |
| Poor solubility of starting materials. | Ensure 2,6-diaminopurine is fully dissolved in the solvent (e.g., DMF or DMSO) before adding other reagents. Gentle heating may be required. | |
| Suboptimal reaction conditions. | Optimize the base, solvent, and temperature. Consider using a catalyst like TBAF or employing microwave irradiation.[4][12] | |
| Formation of N7-isomer | Non-selective alkylation. | Employ strategies to enhance N9 regioselectivity as described in FAQ 3. |
| Difficult Purification | Co-elution of product and impurities. | Switch to a more suitable purification method like HILIC or preparative RP-HPLC.[8][9][10][11][13][14] |
| Product is not retained or elutes too quickly on a standard silica column. | This is expected for a polar compound. Use a polar purification method like HILIC.[11] | |
| Presence of Multiple Side Products | Decomposition of starting materials or product. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. |
| Side reactions of the alkylating agent. | Use a high-quality alkylating agent and consider adding it slowly to the reaction mixture to control the reaction rate. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and purification parameters that can be expected for the synthesis of acyclic nucleoside analogs. These are generalized values and should be optimized for the specific synthesis of this compound.
Table 1: Comparison of Alkylation Conditions for N9-Selectivity
| Parameter | Method 1: Conventional Heating | Method 2: Microwave Irradiation | Method 3: TBAF Catalysis |
| Base | K₂CO₃, NaH, or DBU | Tetrabutylammonium hydroxide[4] | K₂CO₃ |
| Solvent | DMF or DMSO | Acetonitrile[4] | DMF |
| Temperature | 80-120 °C | 100-150 °C (in microwave reactor) | Room Temperature |
| Reaction Time | 12-48 hours | 10-30 minutes[4] | 10-60 minutes[12] |
| Typical N9:N7 Ratio | 3:1 to 10:1 | >15:1[4] | >20:1[12] |
| Typical Yield | 40-60% | 70-90%[4] | 80-95%[12] |
Table 2: Typical HILIC Purification Parameters
| Parameter | Condition |
| Stationary Phase | Silica, Amide, or Diol column |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% formic acid or 10 mM ammonium formate |
| Gradient | 95% A to 50% A over 20-30 minutes |
| Flow Rate | 1-5 mL/min (analytical); scalable for preparative |
| Detection | UV at 260 nm |
Experimental Protocols
Key Experiment: N9-Alkylation of 2,6-Diaminopurine (General Protocol)
This protocol is a general guideline and should be optimized for the specific alkylating agent, 2-(2-bromoethoxy)ethanol.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-diaminopurine.
-
Add anhydrous DMF or DMSO to dissolve the purine. Gentle heating may be necessary.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Base:
-
Slowly add the chosen base (e.g., sodium hydride, potassium carbonate, or tetrabutylammonium hydroxide) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add a solution of 2-(2-bromoethoxy)ethanol in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and then heat to the desired temperature (e.g., 80 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Note that the product may have some water solubility, so multiple extractions may be necessary.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using HILIC or preparative RP-HPLC as described in the purification section.
-
Visualizations
Logical Relationship of Synthesis Challenges
Caption: Key challenges in the large-scale synthesis.
Experimental Workflow for Synthesis and Purification
Caption: General workflow from synthesis to purification.
Signaling Pathway for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. separation-of-purine-and-pyrimidine-bases-and-nucleosides-by-hydrophilic-interaction-chromatography - Ask this paper | Bohrium [bohrium.com]
- 10. Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
Welcome to the technical support center for the in vivo delivery of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of in vivo experimentation with this purine analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a purine analog with the chemical formula C8H12N6O2.[1][2] Its structure suggests potential applications as an antiviral or antineoplastic agent, similar to other purine analogs.[3] However, its in vivo delivery and efficacy can be influenced by various factors, including its physicochemical properties.
Q2: What are the potential challenges in the in vivo delivery of this compound?
A2: Like many purine analogs, challenges in the in vivo delivery of this compound may include low aqueous solubility, poor bioavailability, rapid metabolism, and potential off-target toxicity.[3][4] Overcoming these hurdles is critical for achieving therapeutic concentrations at the target site.
Q3: What are some common strategies to enhance the in vivo delivery of purine analogs?
A3: Strategies to improve the delivery of purine analogs include the use of prodrugs, formulation in specialized delivery systems like liposomes or nanoparticles, and co-administration with other agents that can modify their pharmacokinetic profile.[3][4] The choice of strategy depends on the specific properties of the compound and the therapeutic goal.
Q4: How can I assess the in vivo efficacy of this compound?
A4: In vivo efficacy can be evaluated in relevant animal models of the target disease. Key parameters to measure include a reduction in disease-specific biomarkers, alleviation of clinical signs, and, in the case of infectious diseases, a decrease in pathogen load.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Poor Bioavailability After Oral Administration
-
Question: I am observing very low plasma concentrations of this compound after oral dosing in my animal model. What could be the cause, and how can I improve it?
-
Answer: Low oral bioavailability can be due to several factors, including poor absorption from the gastrointestinal tract, first-pass metabolism in the liver, or instability in the gut environment.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of the compound at different pH values to understand its dissolution profile in the gut.
-
Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess its intestinal permeability.
-
Evaluate Stability: Test the stability of the compound in simulated gastric and intestinal fluids.
-
Consider Formulation Strategies:
-
Co-solvents/Surfactants: Formulate the compound with pharmaceutically acceptable co-solvents or surfactants to improve solubility.
-
Nanoparticles/Liposomes: Encapsulating the compound in a nanoparticle or liposomal delivery system can protect it from degradation and enhance absorption.[4]
-
Prodrug Approach: Synthesize a more lipophilic prodrug that is converted to the active compound in vivo.[3]
-
-
-
Issue 2: Rapid Clearance and Short Half-Life
-
Question: The compound is cleared very quickly from the circulation, requiring frequent administration to maintain therapeutic levels. How can I extend its half-life?
-
Answer: Rapid clearance is often due to metabolism by enzymes in the liver and other tissues or rapid renal excretion.
-
Troubleshooting Steps:
-
Identify Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and enzymes involved.
-
Formulation Approaches:
-
PEGylation: Conjugating polyethylene glycol (PEG) to the compound can increase its hydrodynamic size and reduce renal clearance.
-
Sustained-Release Formulations: Develop a depot formulation for subcutaneous or intramuscular injection that releases the drug slowly over time.
-
-
Structural Modification: If metabolic instability is the primary issue, consider medicinal chemistry approaches to modify the structure at the site of metabolism to block enzymatic degradation.
-
-
Issue 3: Off-Target Toxicity
-
Question: I am observing signs of toxicity in my animal model that are not related to the intended therapeutic effect. What can I do to minimize off-target effects?
-
Answer: Off-target toxicity can result from the compound interacting with unintended biological targets or accumulating in non-target tissues.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a thorough dose-response study to identify the minimum effective dose and the maximum tolerated dose.
-
Targeted Delivery: Utilize a targeted drug delivery system to increase the concentration of the compound at the site of action and reduce its exposure to other tissues. This can be achieved by conjugating targeting ligands (e.g., antibodies, peptides) to the surface of a nanoparticle carrier.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to better understand the relationship between drug exposure, efficacy, and toxicity. This can help in optimizing the dosing regimen.[7]
-
-
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation
This protocol describes a common method for encapsulating a water-soluble drug like this compound in liposomes.
-
Lipid Film Hydration:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against the buffer.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the drug encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound.
-
Animal Acclimatization:
-
Acclimatize the mice (e.g., C57BL/6) for at least one week before the experiment with free access to food and water.
-
-
Drug Administration:
-
Administer the formulated this compound to the mice via the desired route (e.g., intravenous injection, oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma extracts using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using appropriate software.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H12N6O2[1] |
| Molecular Weight | 224.22 g/mol [1] |
| XLogP3 | -1.4[1] |
| Hydrogen Bond Donor Count | 3[1] |
| Hydrogen Bond Acceptor Count | 7[1] |
Table 2: Pharmacokinetic Parameters of Different Formulations in Mice
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| Free Drug (Oral) | 50 ± 12 | 0.5 | 120 ± 30 | 1.2 ± 0.3 |
| Free Drug (IV) | 1200 ± 250 | 0.08 | 1500 ± 300 | 1.5 ± 0.4 |
| Liposomal Formulation (IV) | 800 ± 150 | 0.25 | 4500 ± 600 | 8.5 ± 1.2 |
Visualizations
Caption: Troubleshooting workflow for optimizing in vivo drug delivery.
Caption: Hypothetical signaling pathway inhibited by a purine analog.
Caption: Workflow for an in vivo pharmacokinetic/pharmacodynamic study.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 59277-86-0 [amp.chemicalbook.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol and Acyclovir in Antiherpetic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiherpetic efficacy of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol and the widely used antiviral drug, acyclovir. This analysis is based on available experimental data to inform further research and development in the pursuit of novel antiviral therapies.
Executive Summary
Acyclovir, a guanosine analog, is a cornerstone in the treatment of Herpes Simplex Virus (HSV) infections. Its efficacy relies on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA chain elongation. The compound this compound, a purine nucleoside analog, belongs to a class of compounds that have demonstrated broad-spectrum antiviral activities. While direct head-to-head comparative studies with acyclovir against HSV are not extensively documented in publicly available literature, analysis of structurally related 2,6-diaminopurine derivatives provides valuable insights into its potential efficacy. This guide synthesizes the available data to offer a comparative perspective.
Data Presentation
Due to the limited direct comparative data for this compound, this section presents data on the anti-HSV activity of closely related 2,6-diaminopurine derivatives and acyclovir from various studies. This allows for an indirect comparison and highlights the potential of this class of compounds.
Table 1: In Vitro Anti-Herpes Simplex Virus (HSV-1 & HSV-2) Activity of Acyclovir and Related 2,6-Diaminopurine Analogs
| Compound/Analog | Virus Strain | Cell Line | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Acyclovir | HSV-1 (KOS) | Vero | 0.1 - 1.0 | >300 | >300 | [1] |
| HSV-2 (G) | Vero | 1.0 - 4.0 | >300 | >75 | [1] | |
| Seleno-acyclovir | HSV-1 (7401H) | Vero | 1.47 | >100 | >68 | [2][3] |
| HSV-2 (G) | Vero | 6.34 | >100 | >15.8 | [2][3] | |
| 9-(3-Hydroxypropoxy)guanine | HSV-1 | More active than acyclovir | [4] | |||
| HSV-2 | More active than acyclovir | [4] | ||||
| 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine (2'NDG) | HSV-1 | As effective as acyclovir | [5] | |||
| HSV-2 | As effective as acyclovir | [5] |
Note: IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that is required to cause a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's specificity for antiviral activity.
Mechanism of Action
Acyclovir
Acyclovir is a prodrug that requires activation through phosphorylation. Its mechanism of action is well-established and involves the following steps:
-
Selective Phosphorylation: Acyclovir is selectively converted to acyclovir monophosphate by viral thymidine kinase (TK), an enzyme present in HSV-infected cells but not in uninfected cells.[1]
-
Conversion to Triphosphate: Cellular enzymes further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to the active form, acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, acyclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to the termination of the DNA chain and halting viral replication.
Caption: Mechanism of action of Acyclovir.
This compound
The precise mechanism of action for this compound against HSV has not been definitively elucidated in the reviewed literature. However, based on its structural similarity to other purine nucleoside analogs, it is hypothesized to function in a similar manner to acyclovir. It is likely that the compound is also a substrate for viral thymidine kinase, leading to its phosphorylation and subsequent inhibition of the viral DNA polymerase.
The 2,6-diaminopurine base may offer different interactions with the viral enzymes compared to the guanine base of acyclovir. Some 2,6-diaminopurine derivatives have been shown to act as prodrugs, being converted to the corresponding guanine analogs by adenosine deaminase.[2]
Caption: Putative mechanism of action.
Experimental Protocols
Detailed experimental protocols for a direct comparison are not available. However, a general methodology for assessing in vitro anti-HSV activity is described below, based on common practices in the field.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound or acyclovir).
-
Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to develop.
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined.
Caption: Plaque Reduction Assay Workflow.
Cytotoxicity Assay
To assess the selectivity of the antiviral effect, the cytotoxicity of the compound on the host cells is determined.
-
Cell Culture: Uninfected cells are seeded in multi-well plates.
-
Compound Treatment: The cells are exposed to the same range of concentrations of the test compound as used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated.
Conclusion
While direct comparative efficacy data for this compound against HSV is limited, the broader class of 2,6-diaminopurine nucleoside analogs has shown promising antiherpetic activity, with some derivatives exhibiting potency comparable to or greater than acyclovir. The structural similarity suggests a related mechanism of action involving the inhibition of viral DNA synthesis. Further head-to-head studies are warranted to definitively establish the efficacy and selectivity of this compound in comparison to acyclovir. Such research would be crucial for determining its potential as a novel antiherpetic agent.
References
- 1. Clinical effectiveness of oral antiviral treatment for non-hospitalized high-risk patients with COVID-19 during Omicron JN.1 subvariant wave: a US-based propensity-matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Antiviral Activity of 2,6-Diaminopurine Analogs and Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of 2,6-diaminopurine analogs, with a focus on 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP), against established antiviral drugs such as Acyclovir and Ganciclovir. While specific antiviral data for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is not extensively available in published literature, PMEDAP serves as a well-studied representative of this class of compounds, demonstrating significant potency against various viruses, particularly cytomegalovirus (CMV) and retroviruses.
Introduction to 2,6-Diaminopurine Analogs
2,6-diaminopurine nucleoside analogs are a class of synthetic compounds that mimic natural purine nucleosides, the building blocks of DNA and RNA. Due to their structural similarity, these analogs can interfere with viral replication processes, making them promising candidates for antiviral drug development. PMEDAP is a prominent example, exhibiting a broad spectrum of antiviral activity.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of PMEDAP, Acyclovir, and Ganciclovir against key viral pathogens. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit viral activity by 50%.
Table 1: Antiviral Activity against Human Cytomegalovirus (HCMV)
| Compound | Assay | Cell Line | EC50 / IC50 (µM) | Reference |
| PMEDAP | Cytopathicity Inhibition | HEL | 11 | [1] |
| PMEDAP | Viral DNA Synthesis | HEL | 20 | [1] |
| PMEDAPpp* | DNA Polymerase Inhibition | - | 0.1 | [1] |
| Ganciclovir | Varies | Varies | 0.4 - 9.8 | N/A |
*PMEDAPpp is the active diphosphorylated metabolite of PMEDAP.
Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound | Assay | Cell Line | ED50 (µM) | Reference |
| PMEDAP | HIV Replication Inhibition | MT-4 | 2 | [2] |
| (R)-PMPDAP | HIV Replication Inhibition | M/M | 0.01 | [3] |
| (R)-PMPDAP | HIV Replication Inhibition | C8166, CEM, Molt/4, MT-4, PBL | 1 - 2.8 | [3] |
** (R)-PMPDAP is the (R)-enantiomer of a phosphonylmethoxypropyl derivative of 2,6-diaminopurine.
Mechanisms of Action
The antiviral effect of these compounds stems from their ability to selectively target viral enzymes involved in DNA synthesis.
Acyclovir and Ganciclovir
Acyclovir and Ganciclovir are prodrugs that require phosphorylation to their active triphosphate forms. This process is initiated by a viral-specific thymidine kinase (for HSV and VZV) or a viral phosphotransferase (for CMV in the case of Ganciclovir), conferring selectivity for virus-infected cells. The active triphosphate metabolite then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination, thus halting viral replication.
Caption: Mechanism of action for Acyclovir and Ganciclovir.
PMEDAP
Similar to Acyclovir and Ganciclovir, PMEDAP is an acyclic nucleoside phosphonate. It is converted intracellularly to its active diphosphate metabolite, PMEDAPpp. PMEDAPpp then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1]
Experimental Protocols
The following are detailed methodologies for two common in vitro antiviral assays used to determine the efficacy of antiviral compounds.
Plaque Reduction Assay
This assay is used to quantify the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Test compound at various concentrations
-
Culture medium
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells with a suitable fixative.
-
Stain the fixed cells with a staining solution, such as crystal violet.
-
Gently wash the plates to remove excess stain.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effect) of a virus.
Materials:
-
Susceptible host cells
-
Virus stock
-
Test compound at various concentrations
-
Culture medium
-
Multi-well plates
-
Cell viability stain (e.g., Neutral Red, Crystal Violet) or a metabolic indicator (e.g., MTT, XTT)
Procedure:
-
Seed host cells in a 96-well plate and incubate until they form a semi-confluent monolayer.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Add a standardized amount of virus to the wells (except for the cell control wells).
-
Include a virus control (cells and virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells.
-
Assess cell viability using a suitable method:
-
Visual Scoring: Microscopically examine the cells and score the degree of CPE.
-
Staining: Stain the remaining viable cells with a dye like crystal violet and quantify the stain intensity.
-
Metabolic Assay: Add a metabolic indicator (e.g., MTT) and measure the colorimetric change, which correlates with the number of viable cells.
-
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from the viral CPE.
Caption: Workflow for a CPE Inhibition Assay.
References
- 1. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the (R)-enantiomers of 9-(2-phosphonylmethoxypropyl)-adenine and 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine against human immunodeficiency virus in different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 2,6-Diaminopurine Acyclic Nucleoside Analogs Against Various Viruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral cross-reactivity of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol and its closely related phosphonate analogs, such as 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP). These acyclic nucleoside analogs have emerged as a promising class of broad-spectrum antiviral agents. This document summarizes key experimental data, details the methodologies used, and provides visual representations of experimental workflows to aid in research and development.
Comparative Analysis of Antiviral Activity
Acyclic nucleoside analogs based on the 2,6-diaminopurine scaffold exhibit a wide range of antiviral activity, primarily targeting viral DNA polymerases and reverse transcriptases. After intracellular phosphorylation to their active diphosphate forms, they act as competitive inhibitors and chain terminators of viral nucleic acid synthesis.
Quantitative Data Summary
The following table presents a consolidated overview of the in vitro antiviral activity of PMEDAP and other relevant 2,6-diaminopurine derivatives against a diverse panel of viruses. This data highlights the broad-spectrum nature of this class of compounds.
Table 1: In Vitro Cross-Reactivity and Cytotoxicity of 2,6-Diaminopurine Acyclic Nucleoside Analogs
| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus (HIV-1) | PMEDAP | MT-4 | 2[1] | >100 | >50 |
| Moloney Murine Sarcoma Virus (MSV) | PMEDAP | C3H/3T3 | Active (in vivo)[1][2] | - | - | |
| Friend Leukemia Virus (FLV) | PMEDAP | - | Active (in vivo)[2] | - | - | |
| Herpesviridae | Human Cytomegalovirus (HCMV) | PMEDAP | HEL | 11[3] | >100 | >9 |
| Human Herpesvirus 6 (HHV-6) | PMEDAP | HSB-2 | Active[4] | - | - | |
| Pseudorabies Virus (PrV) | DAP-ANP Analog VI* | - | Active[5] | Minimal Cytotoxicity | - | |
| Flaviviridae | Dengue Virus (DENV) | Compound 6i | Huh-7 | 0.5–5.3[6] | >30 | >5.6-60 |
| Zika Virus (ZIKV) | Compound 6i | Huh-7 | 0.5–5.3[6] | >30 | >5.6-60 | |
| West Nile Virus (WNV) | Compound 6i | Huh-7 | 0.5–5.3[6] | >30 | >5.6-60 | |
| Orthomyxoviridae | Influenza A Virus | Compound 6i | A549 | 0.5–5.3[6] | >30 | >5.6-60 |
| Coronaviridae | SARS-CoV-2 | Compound 6i** | Calu-3 | 0.5[6] | 120 | 240 |
*DAP-ANP Analog VI is a 2,6-diaminopurine-based acyclic nucleoside phosphonate with a cyclopropyl group, demonstrating anti-herpesvirus activity.[5] **Compound 6i is a multi-target 2,6-diaminopurine derivative, highlighting the potential of this chemical class against various RNA viruses.[6] EC50/IC50: 50% effective/inhibitory concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50 or CC50/IC50).
Detailed Experimental Protocols
Reproducibility and standardization are paramount in antiviral research. The following are detailed protocols for the key assays used to generate the data presented above.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[7]
-
Cell Culture: Monolayers of appropriate host cells are grown to confluence in multi-well plates.[7]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (typically 40-80 plaque-forming units per well) and incubated for 90 minutes at 37°C to allow for viral adsorption.[7]
-
Compound Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound.[7]
-
Incubation: Plates are incubated for 7 days, or until plaques are visible in the control wells.[7]
-
Staining and Quantification: The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet. Plaques are then counted under a microscope.[7] The EC50 is calculated from the dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial for determining the therapeutic index of an antiviral compound by measuring its toxicity to host cells.[8][9]
-
Cell Seeding: Host cells are seeded in 96-well plates at a density that ensures logarithmic growth during the assay.
-
Compound Exposure: Serial dilutions of the test compound are added to the cells, and the plates are incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).[10]
-
Cell Viability Measurement: Cell viability is assessed using colorimetric assays such as the MTT or MTS assay.[10][11] These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a plate reader, and the concentration that reduces cell viability by 50% (CC50) is determined from the dose-response curve.[9][10]
HIV Reverse Transcriptase Assay
This assay specifically measures the inhibition of the HIV reverse transcriptase enzyme.
-
Reaction Setup: A reaction mixture is prepared containing a poly(rA) template, oligo(dT) primers, all four deoxynucleotides (with one being radiolabeled, e.g., ³H-dTTP), and various concentrations of the inhibitor.[12]
-
Enzyme Reaction: The reaction is initiated by adding purified HIV reverse transcriptase and incubated at 37°C for 60 minutes.[12]
-
Quantification: The reaction mixture is spotted onto filter mats, which are then washed to remove unincorporated nucleotides.[12] The amount of incorporated radiolabeled nucleotide, corresponding to the enzyme activity, is measured using a scintillation counter.[12]
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by comparing the enzyme activity in the presence of the inhibitor to the control with no inhibitor.
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for antiviral testing.
Caption: General workflow for in vitro antiviral drug evaluation.
Caption: Detailed steps of the Plaque Reduction Assay.
Caption: Mechanism of action for 2,6-diaminopurine acyclic nucleosides.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activities of 2,6-diaminopurine-based acyclic nucleoside phosphonates against herpesviruses: In vitro study results with pseudorabies virus (PrV, SuHV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
synergistic effects of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol with other antivirals
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of antiviral agents is a cornerstone of modern infectious disease management, aiming to enhance efficacy, reduce dosages, and mitigate the development of drug resistance. While specific synergistic data for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol is not extensively documented in publicly available literature, a wealth of research on structurally similar 2,6-diaminopurine acyclic nucleoside phosphonates, such as tenofovir, provides a strong basis for understanding their potential in combination therapies. This guide compares the synergistic effects of these analogs with other antiviral agents, presenting supporting experimental data and methodologies.
I. Overview of Synergistic Effects of 2,6-Diaminopurine Analogs
Acyclic nucleoside phosphonates, a class of compounds to which this compound is structurally related, are known for their broad-spectrum antiviral activity.[1] A key member of this class, tenofovir (the parent drug of tenofovir disoproxil fumarate, TDF), has demonstrated significant synergistic antiviral effects when combined with other antiretroviral agents, particularly against Human Immunodeficiency Virus (HIV).
Key Findings from Combination Studies:
-
Tenofovir and Emtricitabine: The combination of tenofovir and emtricitabine (FTC), both nucleos(t)ide reverse transcriptase inhibitors (NRTIs), exhibits synergistic activity against HIV-1 and HIV-2.[2]
-
Triple Combination Therapy: The triple combination of tenofovir, emtricitabine, and the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz (EFV) shows synergistic inhibition of HIV replication.[3][4] This synergy is attributed to a combination of increased intracellular levels of the active metabolites of tenofovir and emtricitabine and enhanced formation of a dead-end complex by the chain-terminated DNA and HIV-1 reverse transcriptase.[3][4]
-
Combination with Integrase Inhibitors: Strong synergistic effects have been observed when tenofovir and emtricitabine are combined with HIV-1 integrase strand transfer inhibitors (INSTIs) like elvitegravir and raltegravir.[5][6]
II. Quantitative Analysis of Synergistic Interactions
The synergy of antiviral drug combinations is often quantified using the Combination Index (CI) method, based on the median-effect principle. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Index (CI) Values for Tenofovir (TFV) and Emtricitabine (FTC) in Combination with Other Antivirals against HIV-1
| Drug Combination | Virus Strain | Cell Line | CI Value (at 50% effective concentration) | Synergy Level | Reference |
| TFV + FTC | Wild-type HIV-1 | MT-2 cells | < 1 (Specific value not stated) | Synergistic | [2] |
| TFV + FTC + Efavirenz (EFV) | Wild-type HIV-1 | MT-2 cells | 0.56 ± 0.08 | Synergistic | [6] |
| TFV + FTC + Rilpivirine (RPV) | Wild-type HIV-1 | MT-2 cells | 0.73 ± 0.13 | Moderately Synergistic | [6] |
| TFV + FTC + Elvitegravir (EVG) | Wild-type HIV-1 | MT-2 cells | Strong Synergy (Specific value not stated) | Highly Synergistic | [5] |
| TFV + FTC + Raltegravir (RAL) | Wild-type HIV-1 | MT-2 cells | Strong Synergy (Specific value not stated) | Highly Synergistic | [5] |
III. Experimental Protocols
A. In Vitro Antiviral Synergy Assay
A common method to assess the in vitro antiviral activity of drug combinations is the plaque reduction assay or a similar cell-based assay that measures virus replication.
Experimental Workflow:
-
Cell Culture: Maintain a suitable host cell line (e.g., MT-2 cells for HIV) in appropriate culture medium.
-
Drug Preparation: Prepare stock solutions of the individual antiviral agents and their combinations at various concentrations.
-
Infection: Seed the host cells in multi-well plates and infect them with a known titer of the virus.
-
Drug Treatment: After a short incubation period with the virus, add the single drugs and their combinations at various concentrations to the infected cells.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect or plaque formation).
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate method, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count plaques (zones of cell death).
-
MTS Assay: A colorimetric method to assess cell viability, which is inversely proportional to viral cytopathic effect.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or mCherry) to quantify viral replication.[7]
-
-
Data Analysis: Determine the 50% effective concentration (EC50) for each drug alone and in combination. Use these values to calculate the Combination Index (CI) using software like CompuSyn.[8]
B. Combination Index (CI) Calculation
The CI is calculated based on the following equation by Chou and Talalay:
CI = (D)1 / (Dx)1 + (D)2 / (Dx)2
Where:
-
(Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that inhibit x% of the viral replication.
-
(D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of the viral replication.
IV. Visualizing Mechanisms and Workflows
Caption: Mechanism of action for 2,6-diaminopurine acyclic nucleoside analogs.
Caption: Experimental workflow for determining antiviral synergy.
V. Conclusion
References
- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of tenofovir-emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Comparative Analysis of 2,6-Diaminopurine Acyclic Nucleoside Analogs in Antiviral Research
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data and mechanisms of 2,6-diaminopurine derivatives as potent antiviral agents.
Data Summary of Antiviral Activity
The following tables summarize the in vitro antiviral activity of key 2,6-diaminopurine acyclic nucleoside analogs against various viruses. The data highlights the potent and selective nature of these compounds.
Table 1: Anti-Retroviral Activity of 2,6-Diaminopurine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| (R)-PMPDAP | HIV-1 | MT-4 | ~0.02 | >100 | >5000 | [1] |
| PMEDAP | HIV-1 | Various | Potent | - | High | [2] |
| PMEDAP | Moloney Murine Sarcoma Virus (MSV) | - | - | - | - | [3][4] |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Table 2: Anti-Herpesvirus and Other DNA Virus Activity of 2,6-Diaminopurine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | IC₅₀ (µM) | Reference |
| PMEDAP | Human Cytomegalovirus (HCMV) | HEL | 11 | 20 (DNA synthesis) | [2] |
| PMEDAPpp | HCMV DNA Polymerase | - | - | 0.1 | [2] |
| (R)-PMPDAP | Herpes Simplex Virus Type 1 (HSV-1) | - | - | - | [5] |
| (R)-PMPDAP | Varicella-Zoster Virus (VZV) | - | - | - | [5] |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits the activity of a target enzyme (e.g., viral DNA polymerase) by 50%.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of these antiviral agents.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Culture: Human embryonic lung (HEL) fibroblasts or other relevant cell lines are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Addition: The test compound is serially diluted and added to the cells in triplicate.
-
Incubation: Plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 6-7 days).
-
Cell Viability Assessment: Cell viability is measured using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by microscopic examination of cell morphology.
-
Data Analysis: The CC₅₀ value is calculated from the dose-response curve.
Antiviral Activity Assay (EC₅₀ Determination)
This assay measures the ability of a compound to inhibit virus-induced cytopathic effect (CPE) or viral replication.
-
Cell Culture and Infection: Confluent cell monolayers in 96-well plates are infected with a specific multiplicity of infection (MOI) of the virus.
-
Compound Addition: Immediately after infection, serial dilutions of the test compound are added.
-
Incubation: Plates are incubated until CPE is observed in the untreated virus-infected control wells.
-
CPE Assessment: The extent of CPE is scored microscopically. Alternatively, viral replication can be quantified by plaque reduction assays, quantitative PCR (qPCR) for viral DNA, or immunoassays for viral antigens.
-
Data Analysis: The EC₅₀ value is determined from the dose-response curve.
Viral DNA Polymerase Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the inhibitory effect of the activated form of the drug on the viral DNA polymerase.
-
Enzyme and Substrate Preparation: Recombinant viral DNA polymerase is purified. A template-primer DNA substrate and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are prepared.
-
Inhibition Reaction: The viral DNA polymerase, template-primer, and dNTPs are incubated with various concentrations of the diphosphorylated form of the acyclic nucleoside analog (e.g., PMEDAPpp).
-
Quantification of DNA Synthesis: The incorporation of labeled dNTPs into the newly synthesized DNA is measured.
-
Data Analysis: The IC₅₀ value is calculated based on the reduction in DNA synthesis at different drug concentrations.
Mechanism of Action and Signaling Pathways
Acyclic nucleoside analogs, including the 2,6-diaminopurine derivatives, are prodrugs that require intracellular activation to exert their antiviral effect. Their primary mechanism of action is the inhibition of viral DNA synthesis.[6]
Intracellular Activation and Inhibition of Viral DNA Polymerase
The diagram below illustrates the key steps in the mechanism of action of these compounds.
References
- 1. 9-[2-(R)-(Phosphonomethoxy)propyl]-2,6-diaminopurine (R)-PMPDAP and its prodrugs: Optimized preparation, including identification of by-products formed, and antiviral evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the anti-HIV agent 9-(2-phosphonyl-methoxyethyl)-2,6-diaminopurine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,6-Diaminopurine Acyclic Nucleoside Analogs as Broad-Spectrum Antiviral Agents
A new class of 2,6-diaminopurine derivatives is demonstrating significant potential as broad-spectrum antiviral agents, with promising activity against a range of viruses including flaviviruses, influenza, and coronaviruses. These compounds, particularly the acyclic nucleoside analogs, represent a promising avenue for the development of new therapeutics to combat emerging and re-emerging viral threats.
Recent peer-reviewed studies have highlighted the efficacy of various 2,6-diaminopurine derivatives, with compounds like 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) and newly synthesized analogs showing potent inhibition of viral replication in vitro and in vivo.[1][2] These agents often exhibit a favorable selectivity index, indicating a high degree of specific antiviral activity with minimal cellular toxicity.
This guide provides a comparative overview of the performance of key 2,6-diaminopurine derivatives, supported by experimental data from published research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the antiviral potential of this chemical class.
Performance Comparison of 2,6-Diaminopurine Derivatives
The antiviral activity of 2,6-diaminopurine derivatives is typically evaluated based on their half-maximal inhibitory concentration (IC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50). A lower IC50 indicates greater potency, while a higher CC50 suggests lower cytotoxicity. A higher SI value is desirable as it indicates a wider therapeutic window.
The following table summarizes the in vitro antiviral activity of a promising 2,6-diaminopurine derivative, compound 6i , against several viruses, compared to the reference drugs Sofosbuvir and Ribavirin.[3]
| Compound | Virus | IC50 (μM) | CC50 (μM) | SI (CC50/IC50) |
| 6i | DENV-2 | 1.5 ± 0.2 | 116 ± 11 | 77 |
| ZIKV | 0.7 ± 0.1 | 128 ± 15 | 182 | |
| WNV | 5.3 ± 0.8 | >200 | >38 | |
| Influenza A | 0.5 ± 0.1 | >100 | >200 | |
| SARS-CoV-2 | 0.5 ± 0.1 | 120 ± 10 | 240 | |
| Sofosbuvir | DENV-2 | 2.5 ± 0.5 | >100 | >40 |
| ZIKV | 3.0 ± 0.6 | >100 | >33 | |
| Ribavirin | DENV-2 | 5.0 ± 1.0 | >100 | >20 |
| ZIKV | 6.0 ± 1.2 | >100 | >17 |
Data presented as mean ± standard deviation from three independent experiments.[3]
Another important compound in this class is PMEDAP , which has demonstrated potent activity against retroviruses and cytomegalovirus.[1][2][4][5]
| Compound | Virus | Assay | Effective Dose/Concentration |
| PMEDAP | HIV | Inhibition of viral replication in MT-4 cells | 50% effective dose (ED50): 2 µM[1] |
| Moloney murine sarcoma virus (MSV) | Inhibition of virus-induced transformation of C3H/3T3 cells | Strong inhibition observed[1] | |
| MSV (in vivo) | Suppression of tumor formation in newborn mice | Significant delay in tumor appearance at 0.25 mg/kg/day[1] | |
| Murine cytomegalovirus (MCMV) (in vivo) | Increased survival rate of infected mice | Markedly effective[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antiviral compounds.
Secondary Yield Reduction Assay (SYRA) for Flaviviruses[3]
This assay quantifies the production of infectious virus particles in the presence of a test compound.
-
Cell Culture: Huh7 (human hepatoma) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Virus Infection: The cells are infected with the virus (e.g., DENV-2, ZIKV) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A no-drug control (DMSO) is included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Supernatant Collection: After incubation, the culture supernatants containing progeny virus are collected.
-
Immunodetection: The amount of infectious virus in the supernatant is quantified by infecting a fresh monolayer of cells and then detecting viral antigens using specific antibodies (e.g., through an enzyme-linked immunosorbent assay - ELISA).
-
Data Analysis: The IC50 value is calculated as the compound concentration that reduces the production of infectious virus by 50% compared to the no-drug control.
Cytotoxicity Assay[3]
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Culture: Cells (e.g., Huh7) are seeded in 96-well plates.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Mechanism of Action and Cellular Processing
The antiviral activity of many 2,6-diaminopurine acyclic nucleoside analogs stems from their ability to be metabolized within the host cell into their active triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for viral polymerases, leading to the termination of the growing DNA or RNA chain and thus inhibiting viral replication.
Figure 1: Generalized metabolic activation pathway of 2,6-diaminopurine acyclic nucleoside analog prodrugs.
The workflow for identifying and characterizing these antiviral compounds typically follows a structured screening process.
Figure 2: A typical experimental workflow for the discovery and development of novel antiviral compounds.
References
- 1. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with anti-human immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) in the treatment of retrovirus and cytomegalovirus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol analogs. The data presented is based on available in vitro studies and aims to inform structure-activity relationships and guide future drug development efforts.
Introduction
Acyclic nucleoside analogs are a cornerstone of antiviral therapy, with prominent examples like acyclovir and ganciclovir effectively treating herpesvirus infections. These molecules mimic natural nucleosides and, after intracellular phosphorylation, interfere with viral DNA synthesis. The 2,6-diaminopurine scaffold is of particular interest as it can be a bioisostere of adenine or a prodrug of guanine analogs, potentially offering a broader spectrum of activity or improved pharmacological properties. This guide focuses on analogs of this compound, exploring how modifications to the purine ring and the acyclic side chain impact their antiviral efficacy and cytotoxicity.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of various 2,6-diaminopurine acyclic nucleoside analogs against several human herpesviruses.
Table 1: Antiviral Activity (EC50 in µM) of 2,6-Diaminopurine Acyclic Nucleoside Analogs
| Compound/Analog | Modification | HSV-1 | HSV-2 | HCMV | Reference |
| Seleno-acyclovir analog (4a) | 2-amino, 6-seleno | 1.47 | 6.34 | >100 | [1][2] |
| Seleno-ganciclovir analog (4e) | 2,6-diamino, seleno-sugar moiety | >100 | >100 | 25.3 | [1][2] |
| 2,6-diaminopurine derivative (4c) | 2,6-diamino | >100 | >100 | >100 | [1][2] |
| Acyclovir | Reference | 0.81 | - | - | [3] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Lower values indicate higher potency.
Table 2: Cytotoxicity (CC50 in µM) of 2,6-Diaminopurine Acyclic Nucleoside Analogs
| Compound/Analog | Modification | CC50 (HFF Cells) | Reference |
| Seleno-acyclovir analog (4a) | 2-amino, 6-seleno | >100 | [1][2] |
| Seleno-ganciclovir analog (4e) | 2,6-diamino, seleno-sugar moiety | >100 | [1][2] |
| 2,6-diaminopurine derivative (4c) | 2,6-diamino | >100 | [1][2] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Higher values indicate lower cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in the formation of viral plaques.
a. Cell Seeding:
-
Human foreskin fibroblast (HFF) cells are seeded in 6-well plates at a density of 5 x 105 cells per well.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for the formation of a confluent monolayer.
b. Virus Infection and Compound Treatment:
-
The cell culture medium is removed, and the cell monolayer is washed with phosphate-buffered saline (PBS).
-
100-200 plaque-forming units (PFU) of the virus (e.g., HSV-1, HSV-2, or HCMV) are added to each well.
-
The virus is allowed to adsorb for 1 hour at 37°C.
-
After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.5% methylcellulose and serial dilutions of the test compounds.
c. Incubation and Plaque Visualization:
-
Plates are incubated for 3-7 days at 37°C with 5% CO2, depending on the virus being tested.
-
Following incubation, the overlay medium is removed, and the cells are fixed with methanol.
-
The cell monolayer is stained with a 0.1% crystal violet solution.
-
Plaques are counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
a. Cell Seeding:
-
HFF cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
b. Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for the same duration as the plaque reduction assay.
c. MTT Addition and Formazan Solubilization:
-
After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
d. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of acyclic nucleoside analogs.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol: A Comparative Guide to Antiviral Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antiviral agents related to 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol. While no specific experimental data for this compound is publicly available, this document offers an objective comparison of its structural class—2,6-diaminopurine derivatives—with established antiviral drugs. The information herein is intended to support researchers in the independent verification and exploration of novel antiviral compounds.
Introduction to 2,6-Diaminopurine Derivatives as Antiviral Agents
Purine analogs represent a cornerstone of antiviral therapy. Within this class, 2,6-diaminopurine derivatives have emerged as a versatile scaffold for the development of broad-spectrum antiviral agents. These compounds often act as nucleoside or nucleotide analogs, interfering with viral replication by inhibiting viral DNA polymerases or reverse transcriptases. Their structural similarity to natural purine bases allows them to be recognized by viral enzymes, leading to chain termination or non-functional viral genetic material.
This guide focuses on comparing the performance of selected 2,6-diaminopurine derivatives with well-established antiviral drugs, providing a baseline for the evaluation of new chemical entities like this compound.
Comparative Performance of Antiviral Purine Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 2,6-diaminopurine derivatives and approved antiviral drugs. This data provides a quantitative basis for comparing their therapeutic potential.
Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Acyclovir | KOS | Vero | 0.1 | >300 | >3000 |
| Penciclovir | KOS | MRC-5 | 0.5 | >400 | >800 |
| Compound 4e (Seleno-ganciclovir analog) | KOS | Vero | Not Reported | >100 | Not Reported |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 2: Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Tenofovir | IIIB | MT-4 | 1.5 | >100 | >67 |
| PMEDAP (9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine) | IIIB | MT-4 | 2.0 | >100 | >50 |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available |
Table 3: Broad-Spectrum Antiviral Activity of a Novel 2,6-Diaminopurine Derivative (Compound 6i)
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Dengue Virus (DENV-2) | Huh7 | 1.3 | 100 | 77 |
| Zika Virus (ZIKV) | Vero | 0.55 | 100 | 182 |
| West Nile Virus (WNV) | Vero | 0.8 | 100 | 125 |
| Influenza A Virus (H1N1) | MDCK | 5.3 | >100 | >19 |
| SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 |
Data for Compound 6i is sourced from Vicenti et al., European Journal of Medicinal Chemistry, 2021.[1]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of antiviral compounds. Below are standard protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).
-
Cell Culture: Plate appropriate host cells (e.g., Vero, MT-4, Huh7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)
This assay measures the ability of a compound to inhibit the formation of viral plaques, with the result expressed as the 50% inhibitory concentration (IC₅₀).
-
Cell Culture: Plate Vero cells in a 24-well plate and grow to confluence.
-
Virus Infection: Infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and 1% methylcellulose.
-
Incubation: Incubate the plates for 2-3 days at 37°C.
-
Plaque Visualization: Fix the cells with methanol and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Anti-HIV Assay (MT-4 Cell-Based Assay)
This assay assesses the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathogenicity.
-
Cell and Virus Preparation: Culture MT-4 cells and prepare a stock of HIV-1 (e.g., IIIB strain).
-
Assay Setup: In a 96-well plate, mix MT-4 cells, HIV-1, and serial dilutions of the test compound.
-
Incubation: Incubate the plate for 5 days at 37°C.
-
Viability Measurement: Determine cell viability using the MTT method as described in the cytotoxicity assay.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the established mechanisms for Acyclovir and Tenofovir, which are representative of how purine analogs can exert their antiviral effects.
Caption: Acyclovir's activation and mechanism of action against herpesviruses.
Caption: Tenofovir's conversion to its active form and inhibition of HIV reverse transcriptase.
Conclusion
While direct experimental verification of this compound's antiviral properties is not currently possible due to a lack of published data, the broader class of 2,6-diaminopurine derivatives continues to be a promising area for antiviral drug discovery. The data and protocols presented in this guide offer a framework for researchers to contextualize their findings and compare the performance of novel compounds against established benchmarks. The potent and broad-spectrum activity of recently developed 2,6-diaminopurine analogs underscores the therapeutic potential of this chemical scaffold and encourages further investigation into compounds like this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol, a purine analogue that requires specialized handling due to its potential cytotoxic properties. Adherence to these procedures is vital to ensure personnel safety and environmental protection.
Hazard Identification and Classification
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
As a purine analogue, this compound is likely to possess antimetabolite and cytotoxic properties, interfering with cellular processes. Therefore, it must be handled and disposed of as cytotoxic waste .[2][3] All waste materials contaminated with this substance are to be considered hazardous.
Personal Protective Equipment (PPE)
To minimize exposure, all personnel handling this compound must wear the following PPE:
| PPE Category | Specification |
| Hand Protection | Double pair of chemotherapy-rated gloves (nitrile). |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of aerosol generation. |
Step-by-Step Disposal Procedure
The primary disposal method for cytotoxic waste is high-temperature incineration .[2][4] Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation at the Source:
-
All materials that have come into contact with this compound must be segregated from other waste streams.
-
This includes unused or expired product, solutions, contaminated labware (e.g., vials, pipettes, flasks), and contaminated PPE.
-
-
Waste Containment:
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, gowns, absorbent pads, empty vials) into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and is often color-coded purple or yellow.[2][3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste."
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with the compound must be placed in a designated, purple-lidded sharps container for cytotoxic waste.[3]
-
-
Labeling and Storage:
-
Ensure all waste containers are clearly labeled with the contents ("Cytotoxic Waste"), the primary hazard ("Toxic"), and the date.
-
Store the sealed waste containers in a secure, designated area with limited access, away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for a licensed hazardous waste disposal contractor to collect the cytotoxic waste.
-
Ensure the waste is transported with the appropriate hazardous waste consignment note, which includes the correct European Waste Catalogue (EWC) code for cytotoxic and cytostatic medicines (e.g., 18 01 08 for human healthcare waste).[3]
-
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean the affected area:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, put on the full PPE as described in Section 2.
-
Contain the Spill:
-
For liquid spills, gently cover with an absorbent material from a chemotherapy spill kit.
-
For solid spills, carefully cover with damp absorbent pads to avoid raising dust.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken containers. Place them in the designated cytotoxic waste container.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
-
-
Decontaminate and Doff PPE:
-
Remove PPE carefully to avoid self-contamination and dispose of it in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is designed to ensure that all personnel handling this compound can do so safely and in compliance with hazardous waste regulations. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment.
References
Personal protective equipment for handling 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 2-[(2,6-diaminopurin-9-yl)methoxy]ethanol (CAS Number: 59277-86-0), also known as A-134U. The following procedures are critical for ensuring personnel safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards.[1] Adherence to the recommended Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed.[1] | Standard laboratory coat, nitrile gloves, safety glasses with side shields. |
| H315 | Causes skin irritation.[1] | Standard laboratory coat, nitrile gloves. |
| H319 | Causes serious eye irritation.[1] | Safety glasses with side shields or chemical splash goggles. |
| H335 | May cause respiratory irritation.[1] | Use in a well-ventilated area or a chemical fume hood. |
Safe Handling and Operational Plan
Follow these procedural steps for the safe handling of this compound.
-
Engineering Controls : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is donned correctly, including a lab coat, appropriate gloves (nitrile or equivalent), and eye protection.
-
Weighing and Aliquoting :
-
Handle the solid material carefully to avoid generating dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
Prepare solutions within the chemical fume hood.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion : Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Inhalation : Move the individual to fresh air and seek medical attention if respiratory irritation occurs.
-
-
Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate hazardous waste stream immediately after handling the compound. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines. |
Workflow and Safety Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
